Perhexiline, (R)-
Description
Historical Trajectories in Fundamental Chemical Biology Research of Perhexiline (B1211775)
Originally developed in the 1970s, perhexiline was introduced as a prophylactic agent for the treatment of angina pectoris. mdpi.commedlink.comnih.gov Its mechanism of action was later elucidated to involve the inhibition of carnitine palmitoyltransferase (CPT), an enzyme crucial for the mitochondrial uptake of long-chain fatty acids. ox.ac.ukresearchgate.net By inhibiting CPT-1 and, to a lesser extent, CPT-2, perhexiline shifts myocardial metabolism from fatty acid oxidation towards more efficient glucose utilization, thereby increasing the work done per unit of oxygen consumed. ox.ac.ukencyclopedia.pubgoogle.com This "oxygen-sparing" effect formed the basis of its antianginal efficacy. ox.ac.uk
Perhexiline is a chiral molecule, and the clinically used formulation has historically been a racemic mixture of its (+)- and (-)-enantiomers. encyclopedia.pubmdpi.com Early research also identified that the metabolism of perhexiline is significantly influenced by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). mdpi.comencyclopedia.pub Variations in this enzyme lead to different metabolic rates among individuals, categorized as poor, intermediate, extensive, and ultrarapid metabolizers. mdpi.comencyclopedia.pub Pharmacokinetic studies from that era revealed stereoselective metabolism, with the (-)-perhexiline enantiomer being cleared more rapidly than the (+)-perhexiline enantiomer. mdpi.comencyclopedia.pub
The initial success of perhexiline was tempered by reports of hepatotoxicity and neurotoxicity in a subset of patients, which led to a decline in its use by the late 1980s. mdpi.comnih.gov These adverse effects were later linked to high plasma concentrations of the drug, particularly in individuals with impaired metabolism due to CYP2D6 mutations. nih.govox.ac.uk This discovery underscored the importance of therapeutic drug monitoring to maintain plasma concentrations within a safe and effective range. mdpi.com
Contemporary Academic Research Interests in Perhexiline (R)- and its Enantiomers
In recent years, there has been a resurgence of interest in perhexiline and its individual enantiomers, driven by a deeper understanding of its molecular mechanisms and the potential for new therapeutic applications. medlink.comox.ac.uk Modern research continues to explore its role in cardiovascular diseases, including heart failure and hypertrophic cardiomyopathy, where its metabolic modulating effects are considered beneficial. ox.ac.ukencyclopedia.pub
A significant area of contemporary research is the investigation of perhexiline and its enantiomers as potential anti-cancer agents. mdpi.commdpi.com This interest stems from the recognition that many cancer cells exhibit altered metabolism, often relying heavily on fatty acid oxidation for growth and survival. mdpi.commdpi.com By inhibiting this pathway, perhexiline is being explored for its ability to suppress tumor growth. mdpi.com Studies have investigated the cytotoxic effects of racemic perhexiline and its individual enantiomers on various cancer cell lines, including colorectal cancer, glioblastoma, and breast cancer. mdpi.comd-nb.info
Research has also focused on elucidating the distinct roles and potencies of the (R)- and (S)-enantiomers. For instance, some studies suggest that the anti-schistosomal activity of perhexiline is primarily driven by the (R)-(+)-enantiomer. nih.gov In the context of cancer research, studies have examined whether the enantiomers differ in their cytotoxic effects, with some reports indicating they are equally effective in reducing the viability of certain cancer cells. mdpi.comnih.gov
Furthermore, the elucidation of the absolute stereochemistry of perhexiline enantiomers, with the assignment of the (-)-S/(+)-R configuration through X-ray crystallography, has provided a crucial foundation for more targeted research. researchgate.net This has enabled the stereoselective synthesis of both enantiomers, facilitating more precise investigations into their individual pharmacological properties. nih.govresearchgate.net
Modern research is also exploring the development of fluorinated analogs of perhexiline. researchgate.net The goal is to create compounds with improved pharmacokinetic profiles, specifically reduced susceptibility to CYP2D6 metabolism, while retaining the therapeutic efficacy of the parent drug. researchgate.net
Interactive Data Tables
Table 1: Historical Research on Perhexiline
| Research Focus | Key Findings |
| Initial Development | Developed in the 1970s as a prophylactic antianginal drug. mdpi.commedlink.comnih.gov |
| Mechanism of Action | Inhibits carnitine palmitoyltransferase (CPT), shifting myocardial metabolism from fatty acids to glucose. ox.ac.ukencyclopedia.pubgoogle.com |
| Metabolism | Metabolized by the polymorphic enzyme CYP2D6, leading to variable clearance rates. mdpi.comencyclopedia.pub |
| Stereoselectivity | The (-)-enantiomer is cleared more rapidly than the (+)-enantiomer. mdpi.comencyclopedia.pub |
Table 2: Contemporary Research on Perhexiline Enantiomers
| Research Area | Focus of Investigation | Notable Findings |
| Oncology | Cytotoxicity against various cancer cells. mdpi.com | Racemic perhexiline and its enantiomers show efficacy in reducing cancer cell viability. mdpi.comnih.gov |
| Parasitology | Anti-schistosomal activity. plos.org | The (R)-(+)-enantiomer is the main driver of anti-schistosomal effects. nih.gov |
| Drug Development | Creation of fluorinated analogs. researchgate.net | Aim to improve pharmacokinetic properties and reduce metabolic liabilities. researchgate.net |
| Stereochemistry | Asymmetric synthesis and absolute configuration. researchgate.net | Enabled targeted research on individual enantiomers. nih.govresearchgate.net |
Structure
3D Structure
Properties
CAS No. |
1326703-85-8 |
|---|---|
Molecular Formula |
C19H35N |
Molecular Weight |
277.5 g/mol |
IUPAC Name |
(2R)-2-(2,2-dicyclohexylethyl)piperidine |
InChI |
InChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2/t18-/m1/s1 |
InChI Key |
CYXKNKQEMFBLER-GOSISDBHSA-N |
Isomeric SMILES |
C1CCC(CC1)C(C[C@H]2CCCCN2)C3CCCCC3 |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Perhexiline R
Primary Mechanisms of Action
(R)-Perhexiline primarily exerts its effects by inhibiting the mitochondrial fatty acid oxidation pathway. This action leads to a cascade of metabolic shifts within the cell, ultimately altering energy production and substrate utilization.
(R)-Perhexiline is a well-documented inhibitor of mitochondrial β-oxidation. nih.gov Its primary molecular targets are the Carnitine Palmitoyltransferase (CPT) enzymes, which are crucial for the transport of long-chain fatty acids into the mitochondrial matrix, the site of β-oxidation. nih.govresearchgate.net By impeding this pathway, perhexiline (B1211775) effectively reduces the cell's ability to use fatty acids as a primary fuel source. nih.gov This inhibition has been observed to decrease the β-oxidation of palmitic acid by 38% in cultured rat hepatocytes. nih.gov
(R)-Perhexiline acts as a potent inhibitor of both CPT-1 and CPT-2. nih.govresearchgate.netnih.gov CPT-1, located on the outer mitochondrial membrane, is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria. nih.govnih.gov CPT-2, situated on the inner mitochondrial membrane, is also essential for this process. nih.gov Perhexiline's inhibition of these enzymes restricts the transport of free fatty acids from the cytosol into the mitochondrial matrix. researchgate.net
Kinetic studies have revealed that perhexiline competitively inhibits both cardiac and hepatic CPT-1 with respect to palmitoyl-CoA, but its inhibition is non-competitive concerning carnitine. nih.gov The inhibitory potency of perhexiline varies between tissues, with the cardiac CPT-1 being more sensitive to its effects than the hepatic form. nih.gov
| Enzyme | Tissue | IC50 (μM) | Type of Inhibition (vs. Palmitoyl-CoA) | Type of Inhibition (vs. Carnitine) |
| CPT-1 | Rat Heart | 77 nih.govselleckchem.com | Competitive nih.gov | Non-competitive nih.gov |
| CPT-1 | Rat Liver | 148 nih.govselleckchem.com | Competitive nih.gov | Non-competitive nih.gov |
| CPT-2 | Rat Heart | 79 |
By inhibiting CPT-1 and CPT-2, (R)-Perhexiline directly curtails the uptake of long-chain fatty acids into the mitochondria. nih.govscispace.com This is a critical step in fatty acid metabolism, as these molecules cannot passively diffuse across the inner mitochondrial membrane. scienceopen.com The CPT system is responsible for translocating long-chain fatty acids into the mitochondrial matrix where they can undergo β-oxidation. nih.gov Consequently, the inhibition of this system by perhexiline leads to a significant reduction in the availability of fatty acids for energy production within the mitochondria. scispace.com
The inhibition of fatty acid oxidation by (R)-Perhexiline compels a metabolic shift towards the utilization of carbohydrates for energy. nih.govwikipedia.orgtaylorandfrancis.com With the primary pathway for fatty acid metabolism impeded, cells increase their reliance on glycolysis and glucose oxidation to meet their ATP demands. taylorandfrancis.com This switch from fatty acids to glucose as the primary fuel source is a key aspect of perhexiline's pharmacological effect. wikipedia.org Studies using [13C]NMR isotopomer analysis in working rat hearts have provided direct evidence that perhexiline increases lactate (B86563) utilization, thereby reducing the oxidation of fatty acids and endogenous substrates. stemcell.com
CPT-Independent Molecular Interventions
While the primary mechanism of (R)-Perhexiline is the inhibition of CPT enzymes, some research suggests the existence of CPT-independent actions. scispace.com It has been proposed that perhexiline's lipophilic nature allows it to accumulate in mitochondrial membranes, potentially affecting other cellular processes. scispace.com Additionally, some studies indicate that perhexiline may have vasodilatory effects on coronary arteries that are independent of its CPT inhibition activity. nih.gov Further research has pointed to perhexiline's ability to induce autophagy by inhibiting mTORC1 signaling and to increase levels of reactive oxygen species (ROS), which can compromise mitochondrial membrane integrity and lead to apoptosis. researchgate.net There is also evidence to suggest that perhexiline can up-regulate the expression of the cardioprotective ErbB4 receptor and GLUT4, which may help prevent mitochondrial impairment. nih.gov
Inhibition of SREBP2 in Cholesterol Synthesis Pathways
While direct inhibition of Sterol Regulatory Element-Binding Protein 2 (SREBP2) by (R)-Perhexiline has not been definitively established in the reviewed literature, its influence on cellular metabolism suggests potential indirect effects on cholesterol synthesis pathways. SREBP2 is a critical transcription factor that governs the expression of genes involved in cholesterol biosynthesis and uptake. nih.govnih.gov Dysregulation of cholesterol homeostasis is implicated in various diseases, and targeting this pathway is a subject of ongoing research. nih.gov
Some compounds can modulate SREBP2 activity through upstream signaling pathways. For instance, AMP-activated protein kinase (AMPK) can phosphorylate and consequently inhibit the processing of the SREBP2 precursor to its active form. plos.orgresearchgate.net Given that Perhexiline is known to activate AMPK, this presents a plausible indirect mechanism by which it could influence cholesterol synthesis. However, further research is required to explicitly confirm a direct inhibitory effect of (R)-Perhexiline on SREBP2.
| Receptor | Effect of (R)-Perhexiline | Downstream Consequence |
| HER3 | Promotes internalization and degradation | Inhibition of HER3-mediated signaling |
Interference with Other Kinase Signaling Cascades (e.g., FYN, ERK, Akt)
The pharmacological activity of (R)-Perhexiline extends to other kinase signaling cascades. A notable target is the non-receptor tyrosine kinase FYN, a member of the Src family kinases. The anti-tumor effects of Perhexiline in certain cancer models have been attributed to the inhibition of FYN activity.
Furthermore, as a consequence of its impact on HER3, (R)-Perhexiline also modulates the signaling of downstream kinases such as Akt and extracellular signal-regulated kinase (ERK). The HER3 receptor, upon activation, typically leads to the stimulation of the PI3K/Akt and RAF/MEK/ERK pathways. By promoting HER3 degradation, (R)-Perhexiline indirectly suppresses the activation of these critical pro-survival and proliferative signaling cascades.
| Kinase | Effect of (R)-Perhexiline | Cellular Pathway |
| FYN | Inhibition | Src Family Kinase Signaling |
| Akt | Indirect Inhibition (via HER3) | PI3K/Akt Pathway |
| ERK | Indirect Inhibition (via HER3) | RAF/MEK/ERK Pathway |
HES1 Modulation
(R)-Perhexiline has been identified as a modulator of the Hairy and Enhancer of Split 1 (HES1) transcriptional program. HES1 is a key downstream target of the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. In certain malignancies, the aberrant activation of Notch signaling and subsequent upregulation of HES1 are critical for tumor cell survival. Perhexiline acts as a HES1-signature antagonist, suggesting its potential to counteract the effects of pathological Notch signaling.
Autophagy Regulation via AMP-activated Protein Kinase (AMPK) and mTOR Complex 1 (mTORC1) Pathways
(R)-Perhexiline is a known modulator of autophagy, a cellular process for the degradation and recycling of cellular components. This regulation is mediated through its effects on the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathways. Perhexiline treatment can lead to the activation of AMPK, a key energy sensor in the cell. Activated AMPK can then inhibit mTORC1, a central regulator of cell growth and proliferation. The inhibition of mTORC1 is a primary trigger for the induction of autophagy. This mechanism suggests that (R)-Perhexiline can shift the cellular metabolic state towards catabolism and recycling.
| Pathway Component | Effect of (R)-Perhexiline | Consequence for Autophagy |
| AMPK | Activation | Promotes autophagy |
| mTORC1 | Inhibition (via AMPK) | Promotes autophagy |
Interference with Nitric Oxide Responsiveness in Platelets
In the cardiovascular system, (R)-Perhexiline has been observed to potentiate the responsiveness of platelets to nitric oxide (NO). Nitric oxide is a critical signaling molecule that, among its many functions, inhibits platelet aggregation. By enhancing the sensitivity of platelets to NO, (R)-Perhexiline can promote an anti-aggregatory state. This effect is associated with an increase in platelet cyclic guanosine (B1672433) monophosphate (cGMP) levels, a key second messenger in the NO signaling pathway.
Downregulation of Smad 1/5/8 Phosphorylation in BMP-2 Signaling
(R)-Perhexiline has been identified as a modulator of the bone morphogenetic protein (BMP) signaling pathway. Specifically, it interferes with the phosphorylation of Smad proteins, which are critical downstream mediators of BMP receptor activation. The BMP signaling cascade is initiated when a BMP ligand, such as BMP-2, binds to its receptors, leading to the phosphorylation and activation of receptor-regulated Smads (R-Smads), namely Smad1, Smad5, and Smad8.
Research has demonstrated that perhexiline can suppress the phosphorylation of Smad 1/5/8 that is driven by BMP-2. In one study, perhexiline was shown to reduce this phosphorylation event to 62.9% of the control levels. This inhibitory action distinguishes it from other compounds like fendiline, which did not exhibit the same effect. By downregulating the phosphorylation of these key Smad proteins, (R)-Perhexiline effectively curtails the downstream signaling cascade that would otherwise lead to the expression of various osteogenic genes.
Activation of KLF14 Pathway
(R)-Perhexiline has been identified as a pharmacological activator of the Krüppel-like factor 14 (KLF14) pathway. KLF14 is a transcription factor strongly associated with HDL cholesterol (HDL-C) levels and cardiovascular health. It functions by regulating the production of Apolipoprotein A-I (ApoA-I), a primary component of HDL.
Studies have shown that by activating KLF14, perhexiline can increase the expression of ApoA-I. This leads to elevated plasma HDL-C levels and an enhanced cholesterol efflux capacity. In animal models, treatment with perhexiline resulted in a notable increase in HDL-C levels and a reduction in the development of atherosclerotic lesions. This highlights the KLF14 pathway as a significant target of (R)-Perhexiline's pharmacological activity, with potential implications for lipid metabolism and atherosclerosis.
| Pathway | Activator | Key Protein Modulated | Primary Downstream Effect |
| KLF14 Pathway | (R)-Perhexiline | KLF14 / ApoA-I | Increased HDL-C and cholesterol efflux |
Induced Cellular Responses
(R)-Perhexiline is known to induce significant cellular responses, culminating in programmed cell death through a series of orchestrated molecular events.
Programmed Cell Death Induction (Apoptosis)
(R)-Perhexiline and its racemic mixture have been shown to be potent inducers of apoptosis in various cell types, including colorectal cancer cells and hepatic cells. nih.govahajournals.org The induction of apoptosis is a key mechanism behind its cytotoxic effects. This process is characterized by distinct morphological changes, such as cellular shrinkage and membrane blebbing. nih.gov The pro-apoptotic activity is observed in a concentration- and time-dependent manner, indicating a controlled cellular response to the compound. ahajournals.org
Treatment with perhexiline leads to an increase in annexin (B1180172) V staining, an early marker of apoptosis, and the activation of key executioner caspases. nih.govnih.gov This programmed cell death is initiated through a cascade of intracellular events involving reactive oxygen species, mitochondrial dysregulation, and the activation of specific enzymatic pathways.
Reactive Oxygen Species Generation
The apoptotic process induced by perhexiline is associated with a significant increase in the intracellular levels of reactive oxygen species (ROS). mdpi.com ROS are highly reactive molecules derived from oxygen that, at high levels, can induce oxidative stress and damage cellular components, including lipids, proteins, and DNA. This elevation in ROS is a critical event that contributes to the compromise of mitochondrial function, a central step in the intrinsic pathway of apoptosis. mdpi.comfrontiersin.org The generation of ROS acts as a key signaling event that pushes the cell towards programmed cell death.
Mitochondrial Membrane Integrity Compromise and Cytochrome c Release
A pivotal event in perhexiline-induced apoptosis is the disruption of mitochondrial integrity. mdpi.com The compound causes mitochondrial dysfunction, characterized by a loss of the mitochondrial membrane potential. nih.govnih.govnih.gov This depolarization of the mitochondrial membrane is a critical step that leads to mitochondrial outer membrane permeabilization (MOMP).
The increase in ROS levels contributes to this loss of membrane integrity. mdpi.com Following the compromise of the mitochondrial membrane, pro-apoptotic proteins located in the intermembrane space are released into the cytosol. A key protein released in this process is cytochrome c. mdpi.comjci.org The translocation of cytochrome c from the mitochondria to the cytosol is a well-established hallmark of the intrinsic apoptotic pathway, serving as a point of no return for the cell. mdpi.comresearchgate.net
| Cellular Event | Inducer | Key Outcome | Associated Finding |
| Mitochondrial Dysfunction | (R)-Perhexiline | Loss of Mitochondrial Membrane Potential | Confirmed by JC-1 staining nih.gov |
| Cytochrome c Release | (R)-Perhexiline | Translocation to Cytosol | Follows loss of mitochondrial integrity mdpi.com |
Caspase Cascade Activation
The release of cytochrome c into the cytosol initiates the activation of the caspase cascade. Cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), triggering the formation of the apoptosome, which in turn activates the initiator caspase-9. nih.govnih.gov The activation of caspase-9 marks the beginning of a proteolytic cascade.
Activated caspase-9 then cleaves and activates downstream executioner caspases, primarily caspase-3 and caspase-7. nih.govnih.govnih.gov Studies have consistently shown a significant increase in caspase-3/7 activity in cells treated with perhexiline. nih.govahajournals.orgnih.gov These executioner caspases are responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase 1 (PARP-1), leading to the systematic dismantling of the cell and the morphological and biochemical hallmarks of apoptosis. mdpi.com The activation of both initiator (caspase-9) and executioner (caspase-3) caspases confirms the involvement of the intrinsic, mitochondria-mediated pathway in perhexiline-induced cell death. nih.gov
Endoplasmic Reticulum Stress Induction
Perhexiline has been shown to induce cellular damage by causing endoplasmic reticulum (ER) stress. nih.gov The ER is a critical organelle responsible for protein folding and maturation, and its disruption can lead to a state of stress. nih.govmdpi.com In studies involving primary human hepatocytes and HepG2 cells, treatment with perhexiline led to an increase in the expression of ER stress markers at both the gene and protein levels. nih.gov A key indicator of ER stress, the splicing of XBP1 mRNA, was observed following perhexiline administration. nih.gov
Furthermore, perhexiline treatment has been demonstrated to impair protein secretion, suggesting functional deficits in the endoplasmic reticulum. nih.gov This induction of ER stress is a significant contributor to the cytotoxic effects of perhexiline, as inhibiting ER stress with specific inhibitors or through siRNA transfection was found to reduce the perhexiline-induced increase in caspase 3/7 activity, a marker for apoptosis. nih.gov This indicates that ER stress is a crucial mechanism leading to perhexiline-induced programmed cell death. nih.gov
Activation of Stress-Activated Protein Kinase Pathways (e.g., p38 MAPK)
In conjunction with ER stress, perhexiline treatment activates stress-activated protein kinase pathways, specifically the p38 and JNK signaling pathways, which are branches of the MAPK cascade. nih.gov The p38 mitogen-activated protein kinases (MAPKs) are a family of kinases that respond to environmental stresses and inflammatory cytokines. cellsignal.comepa.gov
The activation of the p38 pathway plays a significant role in the cellular damage caused by perhexiline. nih.gov Research has shown that pre-treating HepG2 cells with a p38 inhibitor, SB239063, attenuated perhexiline-induced apoptosis and cell death. nih.gov The inhibitor also prevented the activation of downstream effectors like CHOP and ATF4, which are involved in the ER stress response. nih.gov This demonstrates a direct link between the p38 signaling pathway and the ER stress-mediated cytotoxicity of perhexiline. nih.gov The activation of p38 is a critical event in the inflammatory response and apoptosis in liver cells under stress. nih.gov
Cell Proliferation Inhibition and Growth Reduction
Perhexiline has demonstrated a significant ability to inhibit the growth and proliferation of various cancer cell lines in vitro at micromolar concentrations. nih.govmdpi.com Studies have reported half-maximal inhibitory concentrations (IC50) for perhexiline ranging from 3 to 22 µmol/L across a variety of cancer cell lines, including those from the breast, cervix, colon, and lung. nih.govmdpi.com Specifically for breast cancer cell lines, the IC50 was found to be between 2 and 6 µmol/L, and for a panel of colon cancer cell lines, it was approximately 4 µmol/L. nih.govnih.govnih.gov
The mechanism behind this growth inhibition involves the induction of apoptosis, a form of programmed cell death. nih.govcancer-research-network.com Treatment of colorectal cancer (CRC) cell lines with racemic perhexiline or its individual enantiomers was associated with an increase in annexin V staining and caspase 3/7 activation, both indicators of apoptosis. nih.govnih.govmdpi.com In pancreatic cancer models, perhexiline not only halted the growth of cancerous organoids but also destroyed some of them. fiercebiotech.com This anti-proliferative effect is observed in both monolayer cell cultures and more complex 3D models like spheroids and patient-derived organoids. nih.govmdpi.comresearchgate.net
| Cancer Type | Cell Lines | Reported IC50 (µM) | Reference |
|---|---|---|---|
| Colorectal Cancer | Panel of CRC cell lines | ~4 | nih.govnih.gov |
| Breast Cancer | Multiple breast cancer cell lines | 2 - 6 | nih.govmdpi.com |
| Various Cancers (Breast, Cervix, Colon, Lung) | Variety of cancer cell lines | 3 - 22 | nih.govmdpi.com |
| Pancreatic Cancer | PDAC cells | <14 | nih.gov |
Selective Cytotoxicity Towards Neoplastic Cells
A noteworthy aspect of perhexiline's anticancer activity is its selective cytotoxicity toward neoplastic cells while having a lesser effect on non-tumoral cells. nih.govnih.gov Studies comparing the effect of perhexiline on colorectal cancer cells and normal human foreskin fibroblasts demonstrated a clear selectivity for inhibiting the growth of cancer cells. nih.govmdpi.com
This selectivity has been observed in various cancer models. fiercebiotech.comnih.gov For instance, in pancreatic cancer research using organoid models, perhexiline maleate (B1232345) was able to halt the growth of and even destroy cancerous organoids while appearing to have no effect on healthy, non-mutated organoid cells. fiercebiotech.com Similarly, studies on pancreatic ductal adenocarcinoma (PDAC) cells have shown that perhexiline-induced cell death is selective for cancer cells without affecting non-tumoral cells. nih.gov This selective action suggests a therapeutic window where perhexiline could target cancer cells while sparing healthy tissue.
Modulation of Tumour-Infiltrating Immune Cells (e.g., Macrophages)
Beyond its direct effects on cancer cells, perhexiline can also modulate the tumor immune microenvironment, particularly by affecting tumour-infiltrating immune cells like macrophages. mdpi.com Macrophages are highly plastic immune cells that can exist in different states, such as the pro-inflammatory (M1) phenotype, which has anti-tumor functions, and the anti-inflammatory (M2) phenotype, which can promote tumor growth. nih.govresearchgate.netnih.gov
Research has shown that perhexiline treatment can influence macrophage activation and polarization. frontiersin.org In a study using the human THP-1 monocyte cell line, perhexiline treatment was found to promote differentiation towards the M1 macrophage phenotype while inhibiting the differentiation into M2 macrophages. frontiersin.org This suggests that perhexiline can shift the balance of macrophage polarization towards an anti-tumor state. frontiersin.org Given that an infiltration of M2-like macrophages is often associated with increased immune suppression and cancer progression, perhexiline's ability to promote an M1 phenotype represents a potential mechanism for its anti-cancer effects by altering the tumor microenvironment. frontiersin.org
Stereochemical Considerations in Perhexiline Research
Enantiomeric Forms and Rationale for Studying (R)-Perhexiline
The study of individual perhexiline (B1211775) enantiomers is driven by the principle that, like many chiral compounds, the (R)- and (S)-forms are expected to exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles. google.comacs.org Differences in the metabolic properties of the enantiomers have been a key focus of research. google.com Pharmacokinetic studies have consistently shown that the metabolism and clearance of the two enantiomers are stereoselective, with the clearance rate of (−)-perhexiline being greater than that of (+)-perhexiline. mdpi.comencyclopedia.pubresearchgate.netnih.gov This slower clearance can lead to the accumulation of the (+)-enantiomer. acs.org
The primary therapeutic target of perhexiline is believed to be carnitine palmitoyltransferase-1 (CPT-1), an enzyme with three distinct isoforms: CPT-1A (liver), CPT-1B (cardiomyocyte), and CPT-1C (central nervous system). google.com It is hypothesized that the (R)- and (S)-enantiomers may possess different selectivity and affinity for these isoforms, which could translate to different therapeutic and toxicological outcomes. google.comgoogle.com For instance, preclinical studies in a rat model suggested that greater hepatotoxicity was associated with the (+)-enantiomer. uea.ac.uk Conversely, research on the anti-schistosomal properties of perhexiline indicated that the (R)-(+)-enantiomer is the primary driver of its activity against the parasite Schistosoma mansoni. researchgate.net These findings underscore the rationale for investigating the specific properties of (R)-perhexiline to better understand its potential benefits and liabilities, separate from its (S)-enantiomer.
Stereoselective Biological Activity
The distinct three-dimensional structures of the (R)- and (S)-enantiomers of perhexiline lead to stereoselective interactions with biological systems, resulting in different effects at both the cellular and organ levels.
The cytotoxic effects of perhexiline and its individual enantiomers have been investigated in the context of cancer research. In studies using colorectal cancer (CRC) cell lines, treatment with racemic perhexiline, (+)-perhexiline, or (−)-perhexiline all led to a reduction in cell viability and the induction of apoptosis, as indicated by increased annexin (B1180172) V staining and caspase-3/7 activation. mdpi.comresearchgate.net The concentrations required to achieve 50% inhibition of cell viability (IC50) were found to be similar across the racemate and the individual enantiomers, at approximately 4 µM for various CRC cell lines. mdpi.comresearchgate.netresearchgate.net
Preclinical studies in Dark Agouti rats have demonstrated a clear enantiomer-specific impact on liver metabolism following chronic administration. nih.govunisa.edu.aunih.gov When the enantiomers were administered separately for eight weeks, the livers of animals treated with (+)-perhexiline showed significantly higher lipid content and significantly lower glycogen (B147801) content compared to those treated with (−)-perhexiline. nih.govnih.govresearchgate.net
Specifically, median hepatic glycogen concentrations were markedly lower in the (+)-perhexiline group (0.22 µmol/g tissue) compared to the (−)-perhexiline group (0.83 µmol/g tissue). nih.gov This finding indicates that (+)-perhexiline has a more pronounced effect on disrupting normal hepatic glucose storage and promoting lipid accumulation, a condition resembling steatosis. nih.govnih.gov These differential effects on organ-level metabolism are thought to be linked to the stereoselective distribution of the enantiomers into tissues. nih.gov
Stereoselective Metabolic Transformations in Preclinical Models
The metabolism of perhexiline is highly stereoselective, a phenomenon observed in both preclinical animal models and humans. mdpi.comnih.gov The primary enzyme responsible for its metabolism is cytochrome P450 2D6 (CYP2D6). mdpi.comencyclopedia.pubnih.gov A consistent finding across studies is that the clearance of (−)-perhexiline is more rapid than that of (+)-perhexiline. mdpi.comnih.govresearchgate.net
In studies involving Dark Agouti and Sprague-Dawley rats administered the racemic mixture, the plasma and liver ratio of (+)-perhexiline to (−)-perhexiline was approximately 2:1. researchgate.netresearchgate.net This ratio confirms the slower clearance of the (+)-enantiomer, leading to its relative accumulation. researchgate.net
Furthermore, tissue distribution studies in Dark Agouti rats revealed stereoselectivity in tissue uptake. When the pure enantiomers were administered individually, there was a 2.5- to 4.5-fold greater net uptake of (+)-perhexiline into the liver and heart compared to (−)-perhexiline. nih.govnih.gov This preferential accumulation of the (+)-enantiomer in tissues like the liver likely contributes to its more pronounced effects on hepatic metabolism. nih.govnih.gov Interestingly, this pronounced stereoselective tissue uptake was not apparent when the racemic mixture was administered, suggesting a potential interaction between the enantiomers that influences their distribution. nih.govnih.govresearchgate.net
Preclinical Research Models and Methodologies for Perhexiline R Investigation
In Vitro Experimental Systems
In vitro systems provide a controlled environment to study the direct effects of (R)-Perhexiline on cancer cells and their subcellular components.
Two-Dimensional Cell Culture Models (Monolayers)
Two-dimensional (2D) cell culture models, where cancer cells are grown as a single layer on a flat surface, have been a foundational tool in the initial screening and mechanistic studies of perhexiline (B1211775). researchgate.net These models are advantageous for high-throughput screening and detailed molecular analysis.
Numerous studies have employed 2D monolayers of various cancer cell lines to investigate the cytotoxic and anti-proliferative effects of perhexiline. mdpi.com For instance, research on colorectal cancer (CRC) cell lines demonstrated that racemic perhexiline, as well as its individual enantiomers, reduced cell viability with half-maximal inhibitory concentrations (IC50) of approximately 4 µM. nih.govresearchgate.net This effect was associated with the induction of apoptosis, as evidenced by increased annexin (B1180172) V staining and caspase-3/7 activation. nih.govnih.gov
Similarly, in breast cancer cell lines such as MDA-MB-468 and SK-BR-3, perhexiline treatment effectively inhibited cell proliferation. d-nb.inforesearchgate.net The IC50 values were found to be 2.7 ± 0.07 µM for MDA-MB-468 and 4.8 ± 0.2 µM for SK-BR-3 cells. researchgate.net Further investigations in HER3-positive breast cancer cells revealed that perhexiline promotes the internalization and subsequent degradation of the HER3 receptor, leading to the inhibition of downstream signaling pathways. d-nb.info
Studies on glioblastoma cell lines also showed potent in vitro cytotoxicity, with perhexiline inducing redox stress and apoptosis. aacrjournals.org The half-maximal inhibitory concentrations (IC50) for perhexiline in a variety of cancer cell lines, including those from the breast, cervix, colon, and lung, have been reported to range between 3 and 22 µmol/L. mdpi.com
Interactive Table: IC50 Values of Perhexiline in Various Cancer Cell Lines (2D Monolayer)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Colorectal Cancer Cell Lines (average) | Colorectal Cancer | ~4 | nih.govresearchgate.net |
| MDA-MB-468 | Breast Cancer | 2.7 ± 0.07 | researchgate.net |
| SK-BR-3 | Breast Cancer | 4.8 ± 0.2 | researchgate.net |
| Various Cancer Cell Lines | Breast, Cervix, Colon, Lung | 3 - 22 | mdpi.com |
| HCT116 | Colon Cancer | 6.7 (R-P) | nih.gov |
| SW620 | Colon Cancer | No significant difference between enantiomers | nih.gov |
| HT29 | Colon Cancer | No significant difference between enantiomers | nih.gov |
Three-Dimensional Cell Culture Models (Spheroids, Patient-Derived Organoids)
To better mimic the complex in vivo tumor microenvironment, three-dimensional (3D) cell culture models, such as spheroids and patient-derived organoids (PDOs), have been increasingly utilized. researchgate.netnih.govmdpi.com These models recapitulate cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients, offering a more physiologically relevant platform for drug testing. researchgate.netphysiology.org
In studies involving colorectal cancer, perhexiline and its enantiomers were shown to be effective against 3D tumor spheroids. nih.gov Treatment of HT29 cell spheroids with perhexiline resulted in increased caspase-3/7-mediated apoptosis and a loss of spheroid integrity at concentrations of 6 µM and higher. nih.gov
Patient-derived organoids from colorectal cancer patients also demonstrated sensitivity to perhexiline. nih.govnih.govmdpi.com Treatment with clinically relevant concentrations of the drug significantly reduced the viability of these organoids, as observed by the disruption of their structure. nih.govresearchgate.netresearchgate.net Notably, normal liver organoids were found to be more tolerant to perhexiline than colorectal cancer PDOs, suggesting a degree of selectivity for cancer cells. mdpi.com In a study of seven patient-derived CRC organoids, treatment with perhexiline compounds reduced organoid viability. nih.gov
Glioblastoma stem cell lines cultured as neurospheres also showed susceptibility to perhexiline, which induced cell death. aacrjournals.org However, when these cells were differentiated and grown as monolayers, their resistance to the compound increased, highlighting the importance of the 3D culture context. aacrjournals.org
Isolated Subcellular Compartments (e.g., Mitochondria)
To pinpoint the molecular targets of perhexiline, studies have been conducted on isolated subcellular compartments, particularly mitochondria. These investigations have been crucial in understanding the compound's impact on cellular metabolism.
The primary mechanism of action attributed to perhexiline is the inhibition of the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2. drugbank.comwikipedia.orgox.ac.uk These enzymes are critical for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. ox.ac.uk By inhibiting CPT-1, perhexiline shifts myocardial and cancer cell metabolism from fatty acid utilization to glucose utilization. wikipedia.orgstemcell.com
In vitro studies using isolated rat heart and liver mitochondria have determined the half-maximal inhibitory concentrations (IC50) of perhexiline for CPT-1 to be 77 µM and 148 µM, respectively. stemcell.comresearchgate.net For CPT-2 in rat heart mitochondria, the IC50 was found to be 79 µM. stemcell.com
Further research on isolated mitochondria has revealed that perhexiline can also inhibit various complexes of the electron transport chain. nih.govnih.gov One study demonstrated that perhexiline strongly inhibited Complex IV and Complex V, and moderately inhibited Complex II and Complex II+III. nih.govnih.gov Another study confirmed the inhibition of mitochondrial respiration through complex I and complex II. researchgate.net This inhibition of oxidative phosphorylation can lead to decreased ATP production and an increase in reactive oxygen species (ROS), contributing to the compound's cytotoxic effects. nih.govresearchgate.netencyclopedia.pub
Interactive Table: Inhibitory Effects of Perhexiline on Mitochondrial Components
| Target | System | IC50 / Effect | Reference |
| Carnitine Palmitoyltransferase-1 (CPT-1) | Isolated Rat Heart Mitochondria | 77 µM | stemcell.comresearchgate.net |
| Carnitine Palmitoyltransferase-1 (CPT-1) | Isolated Rat Liver Mitochondria | 148 µM | stemcell.com |
| Carnitine Palmitoyltransferase-2 (CPT-2) | Isolated Rat Heart Mitochondria | 79 µM | stemcell.com |
| Mitochondrial Respiratory Complex I | Isolated Mitochondria | Inhibition observed (EC20 = 29.8µM) | researchgate.net |
| Mitochondrial Respiratory Complex II | Isolated Mitochondria | Inhibition observed (EC20 = 9.1µM) | researchgate.net |
| Mitochondrial Respiratory Complex IV | Isolated Mitochondria | Strong inhibition | nih.govnih.gov |
| Mitochondrial Respiratory Complex V | Isolated Mitochondria | Strong inhibition | nih.govnih.gov |
Co-culture Systems for Microenvironment Studies
While specific studies focusing solely on (R)-Perhexiline in co-culture systems are not extensively detailed in the provided search results, the use of such systems is a logical extension of 3D culture models to investigate the influence of the tumor microenvironment. These systems would involve co-culturing cancer cells with other cell types found in tumors, such as fibroblasts, immune cells, and endothelial cells, to study the reciprocal interactions and their impact on drug response. The finding that perhexiline can inhibit the spontaneous development of hepatocellular carcinoma in a mouse model by reducing the apoptosis of CD4+ T cells in the liver suggests that its effects on the tumor microenvironment, including immune cells, are a critical area for investigation. researchgate.net
In Vivo Non-Human Animal Models
To evaluate the systemic effects and anti-tumor efficacy of (R)-Perhexiline in a living organism, non-human animal models, particularly rodent xenografts, have been employed.
Rodent Xenograft Models of Neoplasia
Rodent xenograft models, where human cancer cells or patient-derived tumor tissues are implanted into immunodeficient mice, are a standard for in vivo preclinical drug testing.
In a mouse neuroblastoma xenograft model, the co-administration of perhexiline with cisplatin (B142131) was more effective at inhibiting tumor growth and prolonging survival than either agent alone. mdpi.com This suggests a potential synergistic relationship and the possibility of reducing the dosage of conventional chemotherapeutics.
For breast cancer, in vivo studies using xenograft models have shown that perhexiline treatment can inhibit tumor growth. d-nb.info This was associated with decreased levels of phosphorylated HER3 in the tumors, confirming the in vitro findings on its mechanism of action. d-nb.info
In the context of pancreatic ductal adenocarcinoma (PDAC), perhexiline was tested in xenograft models in combination with gemcitabine (B846). nih.govresearchgate.net This combination therapy significantly potentiated the efficacy of gemcitabine, and in one high-responder xenograft model, it led to complete tumor regression after one month of treatment. nih.gov The therapeutic response in gastric cancer patient-derived xenografts (PDXs) was found to correlate with the basal expression levels of CPT1 and CPT2. mdpi.com
Interactive Table: In Vivo Efficacy of Perhexiline in Rodent Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Key Findings | Reference |
| Neuroblastoma | Mouse Xenograft | Perhexiline + Cisplatin | Enhanced tumor growth inhibition and prolonged survival compared to single agents. | mdpi.com |
| Breast Cancer | In Vivo Tumor Model | Perhexiline | Inhibited tumor growth and HER3 signaling. | d-nb.info |
| Pancreatic Ductal Adenocarcinoma | PDAC Xenograft | Perhexiline + Gemcitabine | Potentiated gemcitabine efficacy; complete tumor regression in a high-responder model. | nih.govresearchgate.net |
| Glioblastoma | Flank and Orthotopic Mouse Models | Perhexiline | Reduced tumor growth and improved survival; crossed the blood-brain barrier. | aacrjournals.org |
| Gastrointestinal Cancers | Patient-Derived Xenografts (PDXs) | Perhexiline + Oxaliplatin (B1677828) | Greatly inhibited tumor growth. | mdpi.com |
Genetically Engineered Rodent Models of Disease (e.g., Transgenic, Knockout)
Genetically engineered rodent models have been instrumental in elucidating the mechanisms of action and therapeutic potential of perhexiline, particularly in the context of cardiac diseases like hypertrophic cardiomyopathy (HCM). google.com These models, which involve the modification of an animal's genetic material, allow researchers to simulate human diseases and study the effects of drugs on specific molecular pathways.
In the investigation of Perhexiline (R)-, transgenic and knockout models have been particularly valuable. For instance, mouse models of HCM, which often exhibit myocardial energy deficits, have been used to test the hypothesis that perhexiline's ability to shift cardiac metabolism from fatty acid to the more oxygen-efficient glucose utilization could be beneficial. google.com Studies using such models have provided evidence supporting a functional role for energy deficiency in the pathophysiology of HCM, as aberrant left ventricular relaxation, an energy-dependent process, is a common observation. google.com
Furthermore, research in Dark Agouti rats has shed light on the differential effects of perhexiline enantiomers on peripheral neural function and hepatic histology. nih.gov These studies are crucial for understanding the potential for enantiomer-specific toxicity and therapeutic effects. For example, in one study, only animals treated with (+)-perhexiline exhibited Mallory and lamellar bodies in dorsal root ganglia, suggesting a stereospecific neurotoxic potential. nih.gov
Working Heart Preparations (e.g., Langendorff-perfused Rat Hearts)
The Langendorff-perfused isolated heart preparation is a classic and widely used ex vivo model in cardiovascular research. ijbcp.com This technique involves retrogradely perfusing a mammalian heart through the aorta, which allows for the maintenance of cardiac viability and function outside of the body. ijbcp.com This model provides a controlled environment to study the direct effects of pharmacological agents on the heart, independent of systemic influences. ijbcp.comresearchgate.netnih.gov
In the context of Perhexiline (R)- investigation, the Langendorff-perfused rat heart model has been employed to assess its hemodynamic and biochemical effects, particularly during conditions of ischemia and reperfusion. researchgate.netnih.gov Studies have shown that perhexiline can protect against diastolic dysfunction during ischemia in this model. researchgate.netnih.gov For example, research demonstrated that perhexiline attenuated increases in diastolic tension during low-flow ischemia. researchgate.netnih.gov
The model has also been utilized to investigate the effects of perhexiline on myocardial metabolism. For instance, it was observed that perhexiline inhibited the release of lactate (B86563) from the myocardium under normal flow conditions. core.ac.uk These findings from working heart preparations have contributed significantly to the understanding of perhexiline's mechanism of action, suggesting that its benefits may stem from its influence on myocardial energy metabolism. researchgate.netnih.govresearchgate.net
Ex Vivo Tissue Analysis from Animal Models
Ex vivo tissue analysis is a critical component of preclinical research, providing a bridge between in vivo studies and cellular-level investigations. This methodology involves the harvesting and analysis of tissues from animal models to assess the distribution, concentration, and effects of a compound. charnwooddiscovery.com
In the study of Perhexiline (R)-, ex vivo analysis of tissues such as the heart and liver from animal models has been essential for understanding its pharmacokinetics and pharmacodynamics. nih.govresearchgate.net For example, studies in rats have shown that both enantiomers of perhexiline distribute extensively into the liver and heart, with high tissue-to-plasma concentration ratios. nih.gov This accumulation in the myocardium is a key factor in its therapeutic action. researchgate.netcardiff.ac.uk
Furthermore, ex vivo histological and biochemical analyses have revealed enantiomer-specific effects. In Dark Agouti rats, histological assessment of liver tissue showed that animals treated with (-)-perhexiline had significantly higher hepatic glycogen (B147801) content compared to those treated with (+)-perhexiline. nih.gov This finding is consistent with the hypothesis that the (+)-enantiomer's inhibition of carnitine palmitoyltransferase-1 (CPT-1) leads to increased carbohydrate utilization and depletion of glycogen stores. nih.gov Additionally, analysis of tumors excised from mouse xenograft models has been used to investigate the in vivo mechanisms of action, including effects on cell proliferation and apoptosis through techniques like immunohistochemistry. nih.gov
Advanced Analytical and Experimental Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Quantification
Liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) are powerful analytical techniques that are indispensable for the quantification of drugs and their metabolites in biological matrices. pharmdbm.comresearchgate.netnih.govresearchgate.netsigmaaldrich.com These methods offer high sensitivity, specificity, and accuracy, making them suitable for therapeutic drug monitoring and pharmacokinetic studies. nih.govdoi.orgresearchgate.netnih.gov
In the investigation of Perhexiline (R)-, both LC-MS/MS and HPLC have been extensively used to determine the concentrations of perhexiline and its metabolites, such as hydroxyperhexiline, in human plasma. researchgate.netnih.govresearchgate.netsigmaaldrich.comnih.gov A rapid, simple, and sensitive LC-MS/MS assay was developed for the simultaneous determination of perhexiline and its major metabolite, cis-hydroxyperhexiline. researchgate.netnih.gov This method involves protein precipitation followed by separation on a phenyl-hexyl column with gradient elution and detection by electrospray ionization in positive mode. researchgate.netnih.gov The assay demonstrated linearity over a concentration range of 10-2000 µg/L for both analytes. researchgate.netnih.gov
Enantioselective HPLC methods have also been developed to quantify the individual enantiomers of perhexiline. doi.orgresearchgate.net One such method utilizes pre-column derivatization with (R)-(-)-1-(1-napthyl)ethyl isocyanate, followed by resolution of the diastereomers on a C18 column with a methanol (B129727) and water gradient. doi.org This technique has been successfully applied to plasma samples from patients, revealing stereoselective disposition of perhexiline, with (+)-perhexiline concentrations often being higher than (-)-perhexiline concentrations. doi.orgresearchgate.net
Table 1: Performance Characteristics of an Enantioselective HPLC Method for Perhexiline Quantification
| Parameter | Value |
| Concentration Range | 0.01 - 2.00 mg/L |
| Intra-assay CV (at 0.01 mg/L) | <20% |
| Intra-assay Bias (at 0.01 mg/L) | <20% |
| Intra-assay CV (at 2.00 mg/L) | <10% |
| Intra-assay Bias (at 2.00 mg/L) | <10% |
| Inter-assay CV (at 0.03 mg/L) | <15% |
| Inter-assay Bias (at 0.03 mg/L) | <15% |
| Inter-assay CV (at 0.40 & 0.75 mg/L) | <10% |
| Inter-assay Bias (at 0.40 & 0.75 mg/L) | <10% |
CV: Coefficient of Variation Data sourced from a study describing an enantioselective HPLC-fluorescent method for perhexiline quantification. doi.org
Gas-Liquid Chromatography (GLC) for Compound Quantification
Gas-liquid chromatography (GLC) is another analytical technique that has been utilized for the quantification of perhexiline in biological samples. pharmdbm.comnih.gov While HPLC and LC-MS/MS have become more prevalent due to their enhanced sensitivity and specificity, GLC methods have historically played a role in perhexiline analysis. nih.gov
A rapid GLC method for the estimation of perhexiline in serum has been described, which involves a single extraction step without the need for derivatization. nih.gov This method demonstrated linearity over a range of 0.4-4.0 mg/l, with a detection limit of 0.09 mg/l. nih.gov The within- and between-batch coefficients of variation at a concentration of 2.0 mg/l were reported to be 2.5% and 4.1%, respectively. nih.gov
However, it has been noted that HPLC methods can offer significantly greater sensitivity compared to GLC assays. nih.gov For instance, one HPLC method reported a limit of sensitivity for perhexiline of 5 ng/ml, which was stated to be approximately 100 times more sensitive than a previously described GLC assay. nih.gov
Cell Viability and Growth Inhibition Assays (e.g., Crystal Violet)
Cell viability and growth inhibition assays are fundamental in vitro tools used to assess the cytotoxic or cytostatic effects of a compound on cultured cells. nih.govresearchgate.net The crystal violet assay is a simple, reliable, and cost-effective method for measuring cell viability based on the staining of adherent cells. nih.govresearchgate.netidcmjournal.org
In the context of Perhexiline (R)- research, the crystal violet assay has been employed to determine its ability to inhibit the growth of various cancer cell lines, particularly colorectal cancer (CRC) cells. nih.govresearchgate.net Studies have shown that racemic perhexiline, as well as its individual enantiomers, can significantly reduce the growth of CRC cell lines in a concentration-dependent manner. nih.govresearchgate.net
For example, in one study, complete inhibition of CRC cell line growth was observed at a concentration of 8 µM. nih.gov The half-maximal inhibitory concentration (IC50) for racemic perhexiline and its enantiomers was found to be approximately 4 µM in several CRC cell lines. nih.govresearchgate.net In contrast, non-cancerous human foreskin fibroblasts were more tolerant, with an IC50 of around 11 µM, suggesting a degree of selectivity for cancer cells. nih.gov These findings, often corroborated with other assays like Annexin V staining for apoptosis, indicate that perhexiline's cytotoxic effects are, at least in part, due to the induction of programmed cell death. nih.govnih.gov
Table 2: IC50 Values of Perhexiline Enantiomers in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) for (R)-Perhexiline | IC50 (µM) for (-)-Perhexiline | IC50 (µM) for (+)-Perhexiline |
| SW480 | ~4 | ~4 | ~4 |
| SW620 | ~4 | ~4 | ~4 |
| HT29 | ~4 | ~4 | ~4 |
| COLO205 | ~4 | ~4 | ~4 |
| HCT116 | ~4 | ~4 | ~4 |
| HFF (Human Foreskin Fibroblasts) | ~11 | ~11 | ~11 |
Data represents the approximate half-maximal inhibitory concentrations (IC50) as determined by crystal violet assay. nih.govresearchgate.net
Apoptosis Detection Assays (e.g., Annexin V Staining, Caspase Activation)
The induction of apoptosis, or programmed cell death, is a key indicator of the cytotoxic effects of (R)-Perhexiline and its enantiomers. mdpi.comnih.govresearchgate.net Researchers employ several assays to detect and quantify this process.
Annexin V Staining:
A study investigating the effects of perhexiline and its enantiomers on colorectal cancer (CRC) cell lines utilized Annexin V staining analyzed by flow cytometry. mdpi.comresearchgate.netresearchgate.net In viable cells, phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet. sigmaaldrich.com Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye and used to identify these apoptotic cells. sigmaaldrich.combiocompare.com In this study, treatment of HT29 and SW620 CRC cell lines with racemic perhexiline, as well as its individual (+) and (-) enantiomers, led to a concentration-dependent increase in Annexin V positive cells, indicating the induction of apoptosis. mdpi.comresearchgate.net
Caspase Activation:
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. mdpi.comencyclopedia.pubresearchgate.net The activation of specific caspases, such as caspase-3 and caspase-7, is a hallmark of the apoptotic cascade. mdpi.comnih.govresearchgate.net In studies with CRC cell lines, treatment with (R)-Perhexiline and its enantiomers resulted in a significant increase in caspase-3/7 activity. mdpi.comnih.govresearchgate.net This was observed in both monolayer cell cultures and 3D spheroid models, confirming the pro-apoptotic effects of the compound. mdpi.comnih.gov Live-cell imaging with a reagent that becomes fluorescent upon cleavage by active caspase-3/7 allows for the real-time monitoring of apoptosis induction. nih.gov
| Assay | Principle | Application in (R)-Perhexiline Research | Key Findings |
| Annexin V Staining | Detects the externalization of phosphatidylserine on the cell surface during early apoptosis. sigmaaldrich.com | Quantification of apoptotic colorectal cancer cells (HT29, SW620) after treatment with (R)-Perhexiline and its enantiomers. mdpi.comresearchgate.net | (R)-Perhexiline and its enantiomers induce a significant, concentration-dependent increase in apoptosis. mdpi.comresearchgate.net |
| Caspase-3/7 Activation | Measures the activity of key executioner caspases in the apoptotic pathway. mdpi.comencyclopedia.pubresearchgate.net | Assessment of apoptosis in colorectal cancer cell lines (monolayers and spheroids) and hepatic cells treated with (R)-Perhexiline. mdpi.comnih.gov | (R)-Perhexiline and its enantiomers activate caspase-3/7, confirming the induction of apoptosis. mdpi.comnih.gov |
Molecular Biology Techniques (e.g., Quantitative Real-Time PCR, Western Blotting)
To delve deeper into the molecular mechanisms underlying the effects of (R)-Perhexiline, researchers employ techniques like quantitative real-time PCR (qPCR) and Western blotting.
Quantitative Real-Time PCR (qPCR):
qPCR is a sensitive technique used to measure the expression levels of specific genes. frontiersin.orgnih.govresearchgate.net In the context of (R)-Perhexiline research, qPCR has been used to investigate its impact on the expression of genes involved in various cellular processes. For instance, studies have used qPCR to analyze the mRNA levels of genes related to endoplasmic reticulum (ER) stress, such as ATF6, ERN1, EIF2AK3, ATF4, and DDIT3, in response to perhexiline treatment in liver cells. nih.gov It has also been employed to measure the expression of genes involved in lipid metabolism, such as Klf14 and Apoa1, in the liver of mice treated with perhexiline. nih.govresearchgate.net
Western Blotting:
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. thermofisher.com This method has been instrumental in confirming the findings from qPCR at the protein level and in elucidating signaling pathways affected by (R)-Perhexiline. For example, Western blot analysis has demonstrated that perhexiline treatment leads to increased protein levels of ER stress markers like CHOP, ATF4, and phosphorylated eIF2α in hepatic cells. nih.gov It has also been used to show that perhexiline can inhibit mTORC1 signaling by assessing the phosphorylation status of its downstream targets, S6K and 4E-BP1. mdpi.comencyclopedia.pub Furthermore, Western blotting has been used to analyze the expression of HER2, HER3, and EGFR in breast cancer cells treated with perhexiline. researchgate.net
| Technique | Principle | Application in (R)-Perhexiline Research | Key Findings |
| Quantitative Real-Time PCR (qPCR) | Amplifies and quantifies specific mRNA transcripts to determine gene expression levels. frontiersin.org | Measurement of mRNA levels of genes involved in ER stress and lipid metabolism in response to perhexiline. nih.govnih.govresearchgate.net | Perhexiline treatment alters the expression of genes related to ER stress and lipid metabolism. nih.govnih.govresearchgate.net |
| Western Blotting | Separates proteins by size and detects specific proteins using antibodies. thermofisher.com | Analysis of protein expression and phosphorylation status in signaling pathways (e.g., ER stress, mTOR, HER family) affected by perhexiline. mdpi.comencyclopedia.pubnih.govresearchgate.net | Perhexiline modulates key signaling pathways at the protein level, confirming its mechanism of action. mdpi.comencyclopedia.pubnih.gov |
Imaging Modalities for Cellular and Tissue Characterization (e.g., Electron Microscopy, Histological Staining)
Imaging techniques are crucial for visualizing the morphological changes in cells and tissues induced by (R)-Perhexiline.
Electron Microscopy:
Electron microscopy provides high-resolution images of cellular and subcellular structures. nih.govnih.gov It has been used to study the ultrastructural changes in various tissues from patients treated with perhexiline maleate (B1232345). nih.gov Studies have revealed the presence of polymorphous, membrane-bound inclusions, resembling lysosomal complex lipids, in Schwann cells, fibrocytes, endothelial cells, and muscle cells. nih.gov In cases of perhexiline-induced hepatitis, electron microscopy has shown typical inclusion bodies within liver cells. nih.gov
Histological Staining:
Histological staining techniques are used to visualize specific components of tissues under a light microscope. uvigo.es In preclinical studies with animal models, histological analysis is used to assess tissue morphology and pathology. For example, in a study investigating perhexiline's effects in rats, hepatic and neuronal histology were assessed to examine lipid and glycogen content. researchgate.net In pancreatic cancer models, hematoxylin (B73222) and phloxine saffron (HPS) staining and Masson's Trichrome staining have been used to examine tumor histology and fibrosis, respectively. nih.gov Immunohistochemistry for markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) provides further insights into the cellular response to treatment. nih.gov
| Imaging Modality | Principle | Application in (R)-Perhexiline Research | Key Findings |
| Electron Microscopy | Uses a beam of electrons to create a high-resolution image of ultrastructural details. nih.govnih.gov | Examination of subcellular changes in nerve, muscle, and liver cells following perhexiline treatment. nih.govnih.gov | Perhexiline induces the formation of characteristic lipid-like inclusion bodies in various cell types. nih.govnih.gov |
| Histological Staining | Uses dyes to stain specific tissue components for visualization by light microscopy. uvigo.es | Assessment of tissue morphology, fibrosis, cell proliferation (Ki-67), and apoptosis (cleaved caspase-3) in animal models treated with perhexiline. researchgate.netnih.gov | Perhexiline treatment can lead to changes in tissue structure and cellular markers of proliferation and apoptosis. researchgate.netnih.gov |
Bioinformatic and In Silico Approaches (e.g., SwissTargetPrediction)
Bioinformatic and in silico tools are increasingly used in drug discovery and development to predict the potential targets and mechanisms of action of small molecules.
SwissTargetPrediction:
SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on its 2D and 3D structure. expasy.orgscispace.com This approach is valuable for identifying potential on- and off-targets of a drug, which can help to understand its therapeutic effects and potential side effects. expasy.org By inputting the structure of a compound like (R)-Perhexiline, researchers can obtain a list of its likely protein targets in the human body. aimspress.comnih.govnih.gov This information can then be used to guide further experimental validation and to generate hypotheses about the compound's mechanism of action.
Enantioselective Synthetic Methods for Research Probes
The fact that perhexiline is a chiral molecule, existing as (R)-(+)- and (S)-(-)-enantiomers, necessitates the development of enantioselective synthetic methods to produce pure enantiomers for research purposes. encyclopedia.pubthieme-connect.comresearchgate.net
Pharmacogenomic and Genetic Influences in Preclinical Studies of Perhexiline R
Investigation of Cytochrome P450 2D6 (CYP2D6) Polymorphisms in Animal Models
The primary enzyme responsible for the metabolism of perhexiline (B1211775) is Cytochrome P450 2D6 (CYP2D6), an enzyme notorious for its genetic polymorphisms in humans. mdpi.comwikipedia.org These polymorphisms lead to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. encyclopedia.pub Preclinical research has focused on understanding how these variations affect the stereoselective metabolism of perhexiline, as the clinically used formulation is a racemic mixture of (+)-perhexiline and (-)-perhexiline. mdpi.comencyclopedia.pub
Pharmacokinetic studies have consistently shown that the metabolism of perhexiline is stereoselective, with the (-)-perhexiline enantiomer being cleared more rapidly from the body than the (+)-perhexiline enantiomer. mdpi.comencyclopedia.pubmdpi.com This enantioselective clearance is largely dependent on CYP2D6 activity. mdpi.com In vitro studies using human liver microsomes have been instrumental in delineating the roles of various CYP enzymes. These studies confirmed that CYP2D6 is the principal enzyme catalyzing the primary oxidative metabolism (hydroxylation) of both perhexiline enantiomers. researchgate.net In these systems, other enzymes such as CYP1A2, CYP2C19, and CYP3A4 were also found to contribute to perhexiline metabolism, although their role was minor compared to CYP2D6. researchgate.net Further in vitro work with HepG2 cells engineered to overexpress single CYP enzymes demonstrated that CYP2D6 overexpression significantly protected the cells from perhexiline-induced cytotoxicity, a protection not observed with the overexpression of CYP1A2, CYP2C19, or CYP3A4. researchgate.net This finding underscores the critical role of CYP2D6 in the detoxification of perhexiline.
Translating these findings into in vivo preclinical models has been challenging due to interspecies differences in CYP enzyme expression and function. However, the Dark Agouti (DA) rat has been identified as a useful animal model as it displays a metabolic profile for perhexiline similar to that of human extensive/intermediate metabolizers. nih.gov A pilot study investigating the long-term administration of the individual enantiomers and the racemate in DA rats provided key insights into the in vivo stereoselective metabolism and distribution. nih.gov The study confirmed that cis-hydroxyperhexiline was the major metabolite for both enantiomers. Critically, the ratio of total metabolites to the parent drug was significantly higher for (-)-perhexiline compared to (+)-perhexiline in both plasma and liver, providing in vivo evidence for the slower metabolism of the (R)-enantiomer. nih.gov
| Parameter | (+)-Perhexiline Group | (-)-Perhexiline Group | Significance |
|---|---|---|---|
| Primary Metabolite | cis-OH-perhexiline | cis-OH-perhexiline | N/A |
| Ratio of Total Metabolites to Parent Drug (Plasma) | 0.39 ± 0.13 | 2.34 ± 0.96 | P < 0.05 |
| Ratio of Total Metabolites to Parent Drug (Liver) | 0.18 ± 0.06 | 1.11 ± 0.60 | P < 0.05 |
While models like the DA rat are informative, the development and use of animal models that more directly replicate human CYP2D6 polymorphisms, such as CYP2D6 knockout or humanized mice, are needed to fully investigate the pharmacogenomic impact on (R)-perhexiline disposition and response in a preclinical setting.
Impact of Genetic Modifiers on Perhexiline (R)- Response in Preclinical Systems
Beyond the well-established role of CYP2D6, other genetic factors can potentially modify the response to (R)-perhexiline. However, direct preclinical research in this area is currently limited. The investigation of these genetic modifiers is essential for a comprehensive understanding of the variability in drug response.
Evidence from human and in vitro studies suggests that in the absence of functional CYP2D6 (as seen in poor metabolizers), other metabolic pathways become more significant. google.com In vitro studies with human liver microsomes have implicated CYP2B6 and CYP3A4 in the metabolism of perhexiline, although the drug exhibits a lower affinity for these enzymes compared to CYP2D6. google.com This suggests that genetic polymorphisms in CYP2B6 and CYP3A4 could act as secondary modifiers of (R)-perhexiline pharmacokinetics and response, particularly in individuals with compromised CYP2D6 function. Preclinical animal models with combined genetic alterations (e.g., CYP2D6-knockout plus variations in other CYP genes) would be required to explore these complex interactions, but such studies have not been reported.
Genetic modifiers may also influence the pharmacodynamic response to (R)-perhexiline, independent of its metabolism. Perhexiline's mechanisms of action can involve multiple cellular pathways. For instance, in preclinical cancer models, perhexiline was found to inhibit breast cancer cell proliferation by promoting the internalization and degradation of the HER3 receptor. encyclopedia.pub This effect appeared to be independent of its primary metabolic target, carnitine palmitoyltransferase (CPT). encyclopedia.pub Therefore, genetic variations in the ERBB3 gene (encoding HER3) or other components of its signaling pathway could potentially modify the efficacy of (R)-perhexiline in specific therapeutic contexts, such as oncology. This highlights that the impact of genetic modifiers is not restricted to drug metabolism and can extend to the drug's target pathways. Further preclinical research is warranted to identify and validate such pharmacodynamic modifiers for (R)-perhexiline.
Therapeutic Repurposing and Novel Applications of Perhexiline R in Research
Anti-Neoplastic Potential in Preclinical Models
The metabolic reprogramming characteristic of cancer cells has positioned metabolic inhibitors like perhexiline (B1211775) as promising candidates for anti-cancer therapy. researchgate.netnih.gov By inhibiting carnitine palmitoyltransferase 1 and 2 (CPT1/2), enzymes crucial for fatty acid metabolism, perhexiline disrupts a key energy source for many tumors. researchgate.netnih.govmdpi.com This mechanism is the foundation for its investigation as both a monotherapy and a combination agent in various preclinical cancer models. nih.govmdpi.com
Perhexiline has demonstrated significant anti-tumor activity as a standalone agent across a wide range of cancer cell lines in laboratory settings. nih.gov Studies have reported half-maximal inhibitory concentrations (IC50) in the micromolar range, which is comparable to therapeutic plasma concentrations, suggesting potential clinical relevance. nih.govmdpi.com
In vitro research has shown that perhexiline can inhibit the growth of numerous cancer cell lines. nih.gov For instance, IC50 values for cell lines from breast, cervical, colon, and lung cancers were found to be between 3 and 22 µmol/L. nih.gov Specifically, multiple breast cancer cell lines showed an IC50 between 2 and 6 µmol/L. nih.govmdpi.com
The efficacy of perhexiline extends to more complex, three-dimensional preclinical models. In a notable study, perhexiline not only halted the growth of pancreatic ductal adenocarcinoma organoids with KRAS-G12D mutations but also destroyed some of them, while having no effect on healthy organoid cells. fiercebiotech.com Research on colorectal cancer (CRC) has shown that both the racemic mixture of perhexiline and its individual enantiomers effectively reduce the viability of CRC cell lines, spheroids, and patient-derived organoids, with IC50 values around 4 µM. nih.govresearchgate.net This suggests that the anti-cancer effect is not limited to a specific enantiomer in this context. nih.gov The drug appears to be moderately selective for cancer cells, with studies showing that normal cells are more tolerant to perhexiline than cancer cells and organoids. nih.govresearchgate.net
Table 1: Monotherapy Efficacy of Perhexiline in Preclinical Cancer Models
| Cancer Type | Preclinical Model | Key Findings | Citations |
| Pancreatic | Human Organoids | Inhibited growth and destroyed some cancerous organoids; no effect on healthy organoids. | fiercebiotech.com |
| Colorectal | Cell Lines, Spheroids, Patient-Derived Organoids | Reduced cell viability with an IC50 of ~4 µM; induced apoptosis. Both enantiomers were equally effective. | nih.govresearchgate.net |
| Breast | Cell Lines | Inhibited growth with IC50 values between 2 and 6 µmol/L. | nih.govmdpi.com |
| T-cell Acute Lymphoblastic Leukaemia (T-ALL) | Cell Lines | Induced strong anti-leukemic responses. | nih.gov |
| Various (Breast, Cervix, Colon, Lung) | Cell Lines | Inhibited growth with IC50 values ranging from 3 to 22 µmol/L. | nih.gov |
A significant area of investigation is perhexiline's ability to work in concert with standard chemotherapy drugs to enhance their effectiveness. nih.govmdpi.com This synergistic relationship has been observed in various cancer types, suggesting a broad potential to improve existing treatment regimens. mdpi.com
In preclinical models of pancreatic ductal adenocarcinoma (PDAC), combining perhexiline with gemcitabine (B846) led to complete tumor regression in xenografts. nih.govresearchgate.netnih.gov This combination was found to induce energy and oxidative stress, which promotes apoptosis in the cancer cells. nih.govnih.gov The synergistic effect was also seen in vitro, where a low concentration of perhexiline sensitized all tested primary PDAC cells to gemcitabine. nih.gov
Perhexiline also enhances the efficacy of platinum-based chemotherapeutics. nih.govmdpi.com In models of colon, gastric, and epithelial ovarian cancer, it has been shown to work synergistically with cisplatin (B142131) and oxaliplatin (B1677828). nih.govmdpi.com For example, in epithelial ovarian cancer cell lines with certain genetic deletions, perhexiline and cisplatin together caused a synergistic inhibition of the cells. nih.govmdpi.com In neuroblastoma models, combining perhexiline with cisplatin was more effective at inhibiting tumor growth and prolonging survival than either drug alone. mdpi.com
The synergistic potential is not limited to traditional chemotherapy. In breast cancer cell lines, perhexiline has been shown to work with the targeted therapy lapatinib (B449), prolonging the inhibition of key signaling pathways and synergistically inhibiting cancer cell proliferation. researchgate.netmdpi.com
Table 2: Synergistic Effects of Perhexiline with Chemotherapeutics
| Cancer Type | Combination Agent | Preclinical Model | Key Findings | Citations |
| Pancreatic (PDAC) | Gemcitabine | In vitro, Xenografts | Induced complete tumor regression in one xenograft model; synergistically increased apoptosis. | nih.govresearchgate.netnih.gov |
| Ovarian | Cisplatin | Cell Lines | Synergistically inhibited cancer cells with specific genetic deletions. | nih.govmdpi.com |
| Neuroblastoma | Cisplatin | Cell Lines, Xenografts | Enhanced cytotoxicity; inhibited tumor growth and prolonged survival more effectively than single agents. | mdpi.com |
| Breast | Lapatinib | Cell Lines | Synergistically inhibited proliferation and overcame lapatinib-induced resistance. | researchgate.netmdpi.com |
| Gastrointestinal (Colon, Gastric) | Oxaliplatin | Cell Lines | Improved efficacy of oxaliplatin. | nih.gov |
| Prostate | Enzalutamide (B1683756) | Cell Models | Combination with FAO inhibitors (including perhexiline) produced robust growth inhibition. | nih.gov |
One of the most significant challenges in cancer treatment is the development of resistance to chemotherapy. oaepublish.com Preclinical evidence suggests that perhexiline may have the ability to reverse this resistance. mdpi.com
The earliest indication of this potential was observed in doxorubicin-resistant leukemia and breast cancer cell lines, where perhexiline re-sensitized the resistant cells to doxorubicin (B1662922) treatment. researchgate.netmdpi.com This effect was linked to increased intracellular accumulation of the chemotherapy drug. researchgate.net
More recent studies have explored the mechanisms behind this effect. For instance, resistance to the chemotherapy agent oxaliplatin in gastrointestinal cancer cells has been associated with an increased expression of CPT1B and CPT2, the enzymes inhibited by perhexiline. nih.gov This provides a clear rationale for using perhexiline to overcome this specific resistance mechanism. nih.gov Similarly, in cisplatin-resistant ovarian cancer cells, the fatty acid oxidation inhibitor perhexiline was shown to sensitize the resistant cells. oaepublish.com
In the context of targeted therapies, perhexiline has shown promise in overcoming resistance to the HER2 inhibitor lapatinib in breast cancer models. mdpi.com It has also been shown to increase sensitivity to the anti-androgen drug enzalutamide in prostate cancer models, including those resistant to treatment. nih.gov
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and response to therapy. mdpi.comfrontiersin.orgfrontiersin.org Emerging research indicates that perhexiline's anti-cancer effects may extend beyond direct action on tumor cells to modulating the immune components within the TME. mdpi.com
Much of this research has focused on macrophages, a type of immune cell frequently found in tumors. mdpi.com Tumor-associated macrophages (TAMs) can exist in different states, including a tumor-suppressing (M1-like) or tumor-promoting (M2-like) phenotype. mdpi.comresearchgate.net A recent study explored using bacterial outer membrane vesicles (OMVs) to deliver perhexiline to macrophages. mdpi.com The results showed that this combination could efficiently repolarize M2-like TAMs into the M1-like state. mdpi.comresearchgate.net These repolarized macrophages then promoted apoptosis and inhibited the migration and invasion of tumor cells. mdpi.com Notably, the study found a synergistic effect, where the OMVs enhanced the immunomodulatory efficacy of perhexiline. mdpi.com
It has been reported that the metabolic drug perhexiline is ineffective in the absence of the cytokine IFN-γ, suggesting a critical interplay with immune signaling pathways. mdpi.com While these findings are promising, it is important to note that many early preclinical studies of perhexiline's anti-cancer effects were conducted in immunocompromised models, which lack a complete immune system. mdpi.com Therefore, further investigation into perhexiline's impact on the tumor microenvironment is warranted. mdpi.com
Cardiovascular Metabolic Modulation Beyond Angina in Preclinical Research
The mechanism of action of perhexiline—shifting myocardial metabolism from fatty acid oxidation towards more oxygen-efficient glucose utilization—has prompted investigation into its use for heart failure, a condition often characterized by impaired cardiac energetics. frontiersin.orgjacc.org
Preclinical studies have provided evidence for the benefits of perhexiline in various experimental models of heart failure. researchgate.netnih.govahajournals.org By inhibiting CPT-1, perhexiline is thought to correct the energy deficit in the failing heart. jacc.org
In a mouse model of peripartum cardiomyopathy (PPCM), a type of heart failure associated with pregnancy, perhexiline treatment did not prevent the onset of the condition. researchgate.netnih.gov However, it did attenuate the worsening of left ventricular function when the heart was under stress from a β-adrenergic receptor agonist. researchgate.netnih.gov This suggests a protective effect against cardiotoxic stressors. nih.gov
In models of nonischemic dilated cardiomyopathy, treatment with perhexiline has been shown to improve cardiac energetics, as evidenced by a substantial increase in the myocardial phosphocreatine (B42189) to ATP ratio. jacc.org This ratio is a key indicator of the energy reserve of the heart muscle. jacc.org Other studies in animal models of heart failure have shown that the metabolic shift induced by perhexiline can lead to improved cardiac function and exercise capacity. ahajournals.orgdovepress.com
Hypertrophic Cardiomyopathy Energetic Optimization in Research Settings
Perhexiline, a drug known for its metabolic modulating properties, has been investigated for its potential to correct the underlying energy deficiencies observed in hypertrophic cardiomyopathy (HCM). nih.govahajournals.org In HCM, mutations in sarcomeric proteins can lead to inefficient energy use by the heart muscle. revportcardiol.org Perhexiline addresses this by inhibiting carnitine palmitoyltransferase-1 (CPT-1) and to a lesser degree, CPT-2, enzymes crucial for the transport of long-chain fatty acids into the mitochondria for oxidation. ahajournals.orgrevportcardiol.orgpatsnap.com This inhibition shifts the heart's metabolism from relying on fatty acid oxidation to the more oxygen-efficient pathway of glucose oxidation. nih.govpatsnap.com This metabolic switch is thought to improve myocardial energetics, which is a central mechanism leading to left ventricular hypertrophy (LVH) in HCM. researchgate.net
Clinical investigations have provided evidence for the benefits of this metabolic approach. A double-blind, placebo-controlled study involving patients with nonobstructive HCM who remained symptomatic despite standard therapies demonstrated that perhexiline significantly improved peak oxygen consumption (V̇o₂), a key indicator of exercise capacity. ahajournals.orgfrontiersin.org The study also noted a significant amelioration of diastolic dysfunction during exercise in the perhexiline-treated group. ahajournals.org Another trial, the METAL-HCM phase I/II trial, also showed a slight improvement in exercise capacity in HCM patients treated with perhexiline. nih.gov
Further research has continued to explore perhexiline's role in modifying the disease course of HCM. The RESOLVE-HCM trial, a randomized, double-blind, placebo-controlled phase 3 clinical trial, was designed to investigate whether the improvement in myocardial energetics with perhexiline could lead to a regression of LVH in symptomatic HCM patients. researchgate.net An open-label study also aimed to evaluate the effect of perhexiline on exercise performance in patients with HCM and moderate-to-severe heart failure. clinicaltrials.gov These studies highlight the ongoing interest in perhexiline as a potential disease-modifying therapy for HCM by targeting the fundamental issue of impaired cardiac energy metabolism. researchgate.netresearchgate.net
Table 1: Key Research Findings on Perhexiline in Hypertrophic Cardiomyopathy
| Study/Trial | Key Finding | Reference |
|---|---|---|
| Abozguia et al. (Circulation, 2010) | Perhexiline significantly improved peak V̇o₂ and ameliorated exercise-induced diastolic dysfunction in symptomatic nonobstructive HCM. | ahajournals.orgfrontiersin.org |
| METAL-HCM phase I/II trial | Showed a slight improvement in exercise capacity in HCM patients. | nih.gov |
| RESOLVE-HCM Trial (Phase 3) | Investigating the potential of perhexiline to cause regression of left ventricular hypertrophy in symptomatic HCM. | researchgate.net |
| Open-Label Study (NCT02862600) | Evaluating the effect of perhexiline on exercise performance in HCM patients with moderate to severe heart failure. | clinicaltrials.gov |
Aortic Stenosis Metabolic Impact Investigations
The potential therapeutic application of perhexiline has been extended to include aortic stenosis, another condition characterized by significant stress on the heart muscle and potential impairment of myocardial energetics. ahajournals.orgoup.com The rationale for its use in this context is similar to that in hypertrophic cardiomyopathy: by shifting the myocardial metabolism from fatty acid oxidation to the more oxygen-efficient glucose utilization, perhexiline may improve the function of the hypertrophied ventricle. oup.comnih.gov
An initial open-label study in elderly patients with severe, symptomatic aortic stenosis who were not candidates for surgery reported a marked improvement in their clinical status after three months of perhexiline therapy. nih.gov Specifically, 13 out of 15 patients experienced an improvement in their symptomatic status. nih.gov
Building on these preliminary findings, further research was undertaken to more rigorously evaluate perhexiline's effects. A multicentre, double-blind, randomized controlled trial was conducted to assess perhexiline as a metabolic modulator to enhance myocardial protection in patients with left ventricular hypertrophy secondary to aortic stenosis who were undergoing aortic valve replacement surgery. clinicaltrialsregister.euoup.com Another study aimed to investigate the effects of metabolic manipulation with perhexiline on creatine (B1669601) kinase and adenosine (B11128) triphosphate kinetics in the hypertrophied left ventricle of patients with severe aortic stenosis. clinicaltrialsregister.eu These investigations reflect a focused effort to understand if optimizing myocardial metabolism can be a beneficial strategy for patients with aortic stenosis. oup.comresearchgate.net
Attenuation of Drug-Induced Cardiotoxicity in Experimental Models
Research has explored the potential of perhexiline to mitigate the cardiotoxic effects of certain anticancer drugs, particularly anthracyclines like doxorubicin. mdpi.com Doxorubicin is a highly effective cancer therapy, but its use is limited by a dose-dependent cardiotoxicity that can lead to heart failure. mdpi.comnih.govnih.gov
The proposed mechanism for perhexiline's cardioprotective effect lies in its ability to improve cardiac energetics. mdpi.com By shifting the heart's energy metabolism, perhexiline may help to counteract the cellular stress and mitochondrial dysfunction induced by doxorubicin. frontiersin.org
In preclinical studies, perhexiline has shown promise. For instance, it has been observed to re-sensitize doxorubicin-resistant cancer cells to the chemotherapy, suggesting a potential dual benefit of enhancing anti-cancer efficacy while protecting the heart. mdpi.com In a preclinical model of gastric cancer, the combination of perhexiline with oxaliplatin effectively inhibited tumor progression by blocking fatty acid oxidation and increasing intracellular reactive oxygen species in the cancer cells. mdpi.com Another experimental study investigated the use of perhexiline to improve the toxic effects of β-adrenergic receptor stimulation in a mouse model of peripartum cardiomyopathy, a condition that can be exacerbated by certain cardiac stressors. nih.gov These findings suggest that perhexiline's metabolic modulating properties could be a valuable strategy in the emerging field of cardio-oncology. nih.gov
Other Investigational Applications in Preclinical Models
Atherosclerosis Progression Inhibition
Preclinical research has identified a novel application for perhexiline in the potential inhibition of atherosclerosis. nih.govjci.org These studies have revealed that perhexiline can act as an activator of Krüppel-like factor 14 (KLF14), a transcription factor linked to HDL cholesterol levels and a reduced risk of coronary heart disease. nih.govjci.orgnih.gov
In animal models, specifically apolipoprotein E-deficient (Apoe-/-) mice fed a high-cholesterol diet, treatment with perhexiline led to a significant reduction in the development of atherosclerotic lesions. nih.govresearchgate.net The administration of perhexiline resulted in a decrease in the oil red O-stained lesion area in the whole aorta and a reduced cross-sectional plaque area in the aortic sinus. nih.govresearchgate.net
The mechanism behind this anti-atherosclerotic effect appears to be mediated through the KLF14 pathway. nih.govresearchgate.net Perhexiline treatment was shown to increase circulating levels of HDL-C and apolipoprotein A-I (ApoA-I), a key component of HDL, in these mice. nih.govjci.org This suggests that perhexiline's activation of KLF14 leads to increased ApoA-I production, which in turn raises HDL-C levels and enhances cholesterol efflux capacity, thereby inhibiting the progression of atherosclerosis. nih.govnih.govresearchgate.net
Table 2: Effects of Perhexiline on Atherosclerosis in Apoe–/– Mice
| Parameter | Outcome of Perhexiline Treatment | Reference |
|---|---|---|
| Atherosclerotic Lesion Formation | Significantly inhibited | nih.govresearchgate.net |
| HDL-C Levels | Significantly increased | nih.govjci.org |
| ApoA-I Protein Levels | Increased | nih.govjci.org |
| Total Cholesterol (TC) | No significant difference | nih.gov |
| Triglyceride (TG) Levels | No significant difference | nih.gov |
| LDL-C Levels | No significant difference | nih.gov |
Amelioration of Heterotopic Ossification
Perhexiline has also been investigated for its potential to ameliorate heterotopic ossification (HO), the abnormal formation of bone in soft tissues. nih.govresearchgate.net This research stemmed from a drug repositioning strategy that identified perhexiline as a potential inhibitor of the signaling pathways involved in HO. niph.go.jpmdpi.com
In preclinical models, perhexiline demonstrated a notable effect. In mice where HO was induced by the implantation of crude bone morphogenetic proteins (BMPs), treatment with perhexiline resulted in a 38.0% reduction in the volume of the heterotopic bone compared to control animals. researchgate.netniph.go.jp The proposed mechanism involves the downregulation of Smad 1/5/8 phosphorylation, which is driven by BMP-2, a key signaling molecule in bone formation. niph.go.jp
However, the translation of these promising preclinical findings to a clinical setting has been challenging. An open-label clinical trial involving five patients with fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by extensive HO, was conducted to assess the efficacy of perhexiline. nih.govnih.gov The study, which involved a 12-month treatment period, did not ultimately prove the efficacy of oral perhexiline administration in preventing heterotopic ossification in these patients. nih.govresearchgate.net Two of the five patients experienced acute flare-ups, which are characteristic of new bone formation in FOP, during the medication phase. nih.govresearchgate.net
Emerging Research Paradigms and Future Directions for Perhexiline R
Deeper Elucidation of Perhexiline's CPT-Independent Mechanisms at the Molecular Level
While the inhibition of carnitine palmitoyltransferase (CPT) enzymes is a well-established mechanism of perhexiline (B1211775), emerging research indicates that its therapeutic effects, particularly in cancer, may be mediated by a variety of CPT-independent pathways. nih.govresearchgate.net These alternative mechanisms suggest a more complex molecular activity for perhexiline than previously understood. researchgate.netnih.gov
Recent studies have revealed that perhexiline can influence several key signaling pathways involved in cell growth, proliferation, and survival. One significant area of investigation is the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in cancer. researchgate.net Perhexiline has been shown to suppress this pathway, thereby inhibiting the uptake and utilization of nutrients essential for tumor cell growth. researchgate.net This action is complemented by the drug's ability to activate AMP-activated protein kinase (AMPK), a key energy sensor that, when activated, inhibits cell proliferation by blocking the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.govresearchgate.net
Furthermore, perhexiline has been observed to induce an increase in reactive oxygen species (ROS), which can lead to mitochondrial membrane damage, the release of cytochrome c, and subsequent activation of caspases that trigger apoptosis, or programmed cell death. researchgate.netmdpi.com This pro-apoptotic effect is a crucial aspect of its anti-cancer activity.
In the context of specific cancers, research has pointed to other CPT-independent actions. For instance, in certain breast cancer cell lines, perhexiline was found to inhibit the phosphorylation of Akt and ERK1/2, which are downstream effectors of HER3 signaling. nih.gov This suggests a direct impact on growth factor receptor pathways. Similarly, in epithelial ovarian cancer cells with specific genetic deletions, perhexiline inhibited the phosphorylation of Akt and other markers of HER3 activation. nih.gov
Another novel finding is perhexiline's ability to inhibit the protein SREBP2, which is involved in cholesterol synthesis. fiercebiotech.comcornell.edu This was discovered through drug screening on pancreatic cancer organoids and suggests that targeting cholesterol metabolism could be a viable strategy in cancers with specific mutations like KRAS-G12D. fiercebiotech.comcornell.edu
The following table summarizes some of the key CPT-independent mechanisms of perhexiline:
| Mechanism | Effect | Associated Conditions |
| Inhibition of PI3K/Akt/mTOR pathway | Suppresses nutrient uptake and utilization in cancer cells. researchgate.net | Cancer researchgate.net |
| Activation of AMPK | Inhibits cell proliferation via mTORC1 inhibition. nih.govresearchgate.net | Cancer nih.govresearchgate.net |
| Induction of ROS | Promotes apoptosis through mitochondrial damage. researchgate.netmdpi.com | Cancer researchgate.netmdpi.com |
| Inhibition of HER3 signaling | Blocks downstream effectors like Akt and ERK1/2. nih.gov | Breast and Ovarian Cancer nih.gov |
| Inhibition of SREBP2 | Counteracts abnormally high cholesterol production. fiercebiotech.comcornell.edu | Pancreatic Cancer fiercebiotech.comcornell.edu |
| Modulation of ion channels | Affects surface membrane ion channels. researchgate.net | Heart Failure researchgate.net |
| Nitric oxide potentiation | Attenuates tissue nitric oxide resistance. ahajournals.org | Acute Coronary Syndromes ahajournals.org |
Comprehensive Analysis of Enantiomer-Specific Actions Across Diverse Biological Systems
Perhexiline is a chiral molecule, existing as a 1:1 racemic mixture of (+)-perhexiline and (−)-perhexiline enantiomers in its clinical formulation. nih.gov Emerging research highlights the importance of studying the distinct pharmacological and pharmacokinetic properties of each enantiomer, as they exhibit stereoselective metabolism and potentially different biological activities. encyclopedia.pubnih.gov
Pharmacokinetic studies have consistently shown that the clearance rate of the (−)-perhexiline enantiomer is greater than that of the (+)-perhexiline enantiomer. mdpi.comencyclopedia.pub This stereoselective metabolism is primarily due to the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). encyclopedia.pub The (−)-enantiomer is more rapidly metabolized, specifically through hydroxylation to cis-monohydroxy-perhexiline, which is the main elimination pathway in humans. nih.gov Consequently, administration of the racemic mixture results in higher plasma concentrations and a larger area under the curve (AUC) for the (+)-enantiomer compared to the (−)-enantiomer. nih.gov
Recent investigations into the anti-cancer effects of perhexiline have begun to explore the differential activities of its enantiomers. A study on colorectal cancer (CRC) cell lines, grown as both monolayers and spheroids, as well as patient-derived organoids, found that racemic perhexiline and its individual enantiomers all reduced cell viability with similar IC50 values of approximately 4 µM. researchgate.net This suggests that in this specific cancer context, both enantiomers contribute to the cytotoxic effects.
In the cardiovascular system, the uptake of both enantiomers into the myocardium has been studied. Research indicates that the uptake is greater in the ventricles than in the atria, and there is a more rapid clearance of (−)-perhexiline compared to (+)-perhexiline from the myocardium. uea.ac.uk Interestingly, the atrial uptake of the (−)-enantiomer has been inversely correlated with heart rate, suggesting a potential role for this specific enantiomer in heart rate modulation. uea.ac.uk Furthermore, the uptake of both enantiomers into the atrium increases with age and shows evidence of being a saturable process with minor stereoselectivity. uea.ac.uk
The table below summarizes the known differences between the perhexiline enantiomers:
| Characteristic | (+)-Perhexiline | (−)-Perhexiline |
| Metabolism | Slower clearance rate. mdpi.comencyclopedia.pub | More rapid metabolism and elimination. nih.gov |
| Metabolite | Lower plasma concentration of cis-monohydroxy-perhexiline metabolite. nih.gov | Stereoselectively hydroxylated to cis-monohydroxy-perhexiline. nih.gov |
| Plasma Concentration | Higher peak plasma concentration and AUC. nih.gov | Lower peak plasma concentration. nih.gov |
| Anti-Cancer Activity (CRC) | Similar IC50 to racemate and (-)-enantiomer. researchgate.net | Similar IC50 to racemate and (+)-enantiomer. researchgate.net |
| Myocardial Uptake | Slower clearance from myocardium. uea.ac.uk | More rapid clearance from myocardium. uea.ac.uk |
| Cardiac Effect | Atrial uptake varies with therapy duration. uea.ac.uk | Atrial uptake inversely correlates with heart rate. uea.ac.uk |
A comprehensive understanding of the enantiomer-specific actions of perhexiline is crucial for optimizing its therapeutic use and potentially developing new therapies based on a single, more effective, or less toxic enantiomer.
Exploration of Perhexiline (R)- in Advanced Organoid and Humanized Animal Models
The use of advanced preclinical models, such as patient-derived organoids and humanized animal models, is providing new insights into the therapeutic potential of perhexiline, particularly in cancer research. mdpi.comfiercebiotech.com These models offer a more clinically relevant platform to study drug efficacy and mechanisms of action compared to traditional cell lines.
Recent groundbreaking research utilized a drug screening system based on pancreatic tumor organoids to identify perhexiline maleate (B1232345) as a potent inhibitor of pancreatic ductal adenocarcinoma (PDAC) growth. cornell.edubiocompare.commedtigo.com These organoids were engineered with the common cancer-driving mutation KrasG12D. biocompare.com The screening of over 6,000 compounds revealed that perhexiline effectively suppressed the growth of these cancerous organoids, and in some cases, destroyed them entirely, while having no adverse effects on healthy organoids. biocompare.com
This study further demonstrated that perhexiline's efficacy extends to mouse and human PDAC-derived tumor organoids transplanted into mice, as well as human tumor organoids with other types of Kras mutations. biocompare.com The mechanism behind this anti-cancer effect was identified as the inhibition of a cholesterol synthesis pathway regulatory factor called SREBP2. cornell.edubiocompare.com The KrasG12D mutation was found to drive an overproduction of cholesterol in the cancer cells, a process that perhexiline counteracts. cornell.edu
The use of patient-derived organoids (PDOs) has also shown that normal liver organoids are more tolerant to perhexiline than colorectal cancer (CRC) PDOs, suggesting a degree of cancer cell selectivity. mdpi.com Similarly, patient-derived xenografts (PDXs) from gastrointestinal cancers have been used to show that the combination of perhexiline and oxaliplatin (B1677828) can significantly inhibit tumor growth. mdpi.com The therapeutic response in these gastric cancer PDXs was correlated with the basal expression levels of CPT1 and CPT2. mdpi.com
Humanized animal models, which involve transplanting human cells or tissues into immunocompromised mice, are also crucial for evaluating the effects of drugs on the human tumor microenvironment. While specific studies on perhexiline (R)- in humanized animal models focusing on its direct anti-tumor effects are emerging, the drug has been tested in preclinical murine cancer models for various cancers, including breast, leukemia, colorectal, gastric, and glioblastoma. mdpi.com These studies have shown that perhexiline can cross the blood-brain barrier and has demonstrated anti-tumor activity, often in combination with other chemotherapeutic agents. mdpi.com
The table below summarizes key findings from studies using these advanced models:
| Model System | Cancer Type | Key Findings |
| Pancreatic Tumor Organoids (KrasG12D) | Pancreatic Ductal Adenocarcinoma (PDAC) | Perhexiline inhibits organoid growth by targeting cholesterol synthesis via SREBP2. fiercebiotech.comcornell.edubiocompare.commedtigo.com |
| Patient-Derived Organoids (PDOs) | Colorectal Cancer (CRC) | Normal liver organoids are more tolerant to perhexiline than CRC PDOs. mdpi.com |
| Patient-Derived Xenografts (PDXs) | Gastrointestinal Cancer | Combination of perhexiline and oxaliplatin inhibits tumor growth. mdpi.com |
| Preclinical Murine Models | Various Cancers | Perhexiline shows anti-tumor activity, alone or in combination, and can cross the blood-brain barrier. mdpi.com |
The use of these sophisticated preclinical models is pivotal in validating the anti-cancer potential of perhexiline and elucidating its mechanisms of action in a more patient-relevant context.
Integration of Multi-Omics Data in Mechanism of Action Studies
The integration of multi-omics data, including proteomics and metabolomics, is providing a more holistic understanding of the molecular mechanisms underlying the effects of perhexiline. This approach allows researchers to move beyond a single-target perspective and appreciate the complex network of changes induced by the drug.
A study combining proteomics, metabolomics, and computational modeling in murine hearts treated with perhexiline revealed that the drug induces a complex rebalancing of metabolic fluxes. nih.gov Contrary to the simple model of a shift from fatty acid to glucose oxidation, the data suggested that perhexiline treatment leads to increased uptake of lactate (B86563) and amino acids to maintain cardiac output and metabolic flexibility. nih.gov Proteomic analysis using difference in-gel electrophoresis identified the activation of the pyruvate (B1213749) dehydrogenase complex as a major change in the cardiac proteome. nih.gov Metabolomic analysis via high-resolution nuclear magnetic resonance spectroscopy showed decreased levels of total creatine (B1669601) and taurine (B1682933) in the hearts of perhexiline-treated mice. nih.gov
In the context of cancer, metabolomic and lipidomic profiling has been instrumental in identifying synergistic drug combinations. For example, in osteosarcoma cell lines, inhibition of the enzyme PHGDH led to the accumulation of certain lipids and amino acids, activating a pro-survival signaling pathway (mTORC1). nih.gov This insight led to the successful combination of a PHGDH inhibitor with perhexiline, resulting in significant synergistic cell death. nih.govresearchgate.net
Proteomic studies have also shed light on perhexiline's effects on immune cells. In a study using the human THP-1 monocyte cell line, proteomic profiling of M1 macrophages treated with perhexiline identified changes in metabolic pathways such as fatty acid metabolism and cholesterol homeostasis, as well as immune signaling pathways including Receptor Tyrosine Kinase, Rho GTPase, and interferon pathways. nih.govresearchgate.net This suggests that perhexiline can modulate the function of macrophages, which are key components of the tumor microenvironment. nih.gov A network analysis of downregulated proteins in these cells pointed to effects on mTOR signaling. researchgate.net
Furthermore, the combination of personalized proteomics data with metabolic modeling has been proposed as a novel approach to identify new drug targets for hepatocellular carcinoma (HCC). embopress.org This type of analysis can predict the efficacy of antimetabolite drugs like perhexiline for individual patients. embopress.org
The table below summarizes key findings from multi-omics studies of perhexiline:
| Omics Approach | Model System | Key Findings |
| Proteomics, Metabolomics, Computational Modeling | Murine Hearts | Perhexiline causes complex metabolic rebalancing, including increased lactate and amino acid uptake, and activation of the pyruvate dehydrogenase complex. nih.gov |
| Metabolomics, Lipidomics | Osteosarcoma Cell Lines | Identified a synergistic combination of a PHGDH inhibitor and perhexiline. nih.govresearchgate.net |
| Proteomics | THP-1 M1 Macrophages | Perhexiline alters metabolic and immune signaling pathways, including fatty acid metabolism, cholesterol homeostasis, and mTOR signaling. nih.govresearchgate.netresearchgate.net |
| Personalized Proteomics, Metabolic Modeling | Hepatocellular Carcinoma (HCC) | Proposed as a method to identify patient-specific drug targets and predict the efficacy of drugs like perhexiline. embopress.org |
The integration of multi-omics data is proving to be a powerful tool for uncovering the multifaceted mechanisms of perhexiline and for identifying novel therapeutic strategies.
Development of Novel Perhexiline (R)- Analogues for Enhanced Specificity and Efficacy
While perhexiline has demonstrated therapeutic potential, its clinical use has been hampered by a narrow therapeutic index and variable pharmacokinetics, largely due to its metabolism by the polymorphic enzyme CYP2D6. nih.gov This has spurred research into the development of novel perhexiline analogues with improved pharmacokinetic profiles and retained or enhanced efficacy.
A significant effort in this area has focused on creating analogues that are less susceptible to CYP2D6-mediated metabolism. acs.org One approach has been the synthesis of fluorinated derivatives of perhexiline. acs.orgresearchgate.netnih.gov By incorporating fluorine atoms onto the cyclohexyl rings of the perhexiline molecule, researchers have been able to create analogues that are highly stable and show greatly reduced metabolism by CYP2D6. acs.orgresearchgate.netnih.gov
Among these fluorinated analogues, two compounds, 4,4-gem-difluoroperhexiline (analogue 50) and 4,4,4′,4′-tetrafluoroperhexiline (analogue 62), have shown particular promise. acs.orgnih.gov These compounds retained acceptable potency against CPT-1 in in-vitro efficacy studies. acs.orgnih.gov The 4,4-gem-difluoro analogue, in particular, was selected for further evaluation due to its favorable balance of properties. acs.org It was shown to be selectively concentrated in the myocardium, similar to the parent drug, and was effective in improving cardiac function in a Langendorff heart model. acs.orgresearchgate.net
Another strategy has been the synthesis of "soft drug" derivatives of perhexiline. nih.gov This approach involves designing molecules that are metabolically labile in a predictable and controllable way, aiming to reduce toxicity. A series of cyclohexylalkylamines incorporating an amide function were synthesized and evaluated for their alpha-adrenolytic activities. nih.gov Several of these derivatives showed a similar range of activity to perhexiline in in-vitro assays. nih.gov
The table below provides an overview of the development of novel perhexiline analogues:
| Analogue Type | Modification | Key Properties | Lead Compounds |
| Fluorinated Analogues | Incorporation of fluorine atoms onto cyclohexyl rings. acs.orgresearchgate.netnih.gov | Highly stable, reduced CYP2D6 metabolism, retained CPT-1 potency. acs.orgresearchgate.netnih.gov | 4,4-gem-difluoroperhexiline, 4,4,4′,4′-tetrafluoroperhexiline acs.orgnih.gov |
| "Soft Drug" Derivatives | Incorporation of an amide function. nih.gov | Similar in-vitro alpha-adrenolytic activity to perhexiline. nih.gov | N-(cyclohexylphenylmethyl)-2-(cyclohexyl-methylamino)acetamide, N-(cyclohexylphenylmethyl)-2-(homoveratrylmethylamino)acetamide, N-[2-(cyclohexylamino)ethyl]-alpha-cyclohexylbenzeneacetamide nih.gov |
The development of these novel analogues represents a promising path towards harnessing the therapeutic benefits of perhexiline while mitigating its undesirable pharmacokinetic properties. Further preclinical and clinical studies are needed to fully assess the potential of these new compounds.
Investigation of Perhexiline (R)-'s Influence on Undiscovered Cellular Signaling Networks
While research has illuminated several CPT-dependent and independent mechanisms of perhexiline, there is a growing consensus that its full spectrum of activity is not yet completely understood. researchgate.net The pleiotropic effects observed in various studies suggest that perhexiline may influence cellular signaling networks that have yet to be discovered or fully characterized. researchgate.net
The dogma that perhexiline's beneficial effects are primarily due to CPT-1 inhibition has been challenged. researchgate.net Some experts argue that its major effects in vivo are more likely related to the inhibition of surface membrane ion channels and impacts on other aspects of cellular metabolism and reactive oxygen species (ROS) generation. researchgate.net This highlights the need for unbiased, discovery-driven approaches to identify novel molecular targets and signaling pathways affected by perhexiline.
The anti-cancer properties of perhexiline, for instance, are not solely explained by its metabolic effects. While the inhibition of fatty acid oxidation is a key component, the drug also induces apoptosis and autophagy through complex signaling cascades that are still being unraveled. nih.govresearchgate.netmdpi.com The observation that perhexiline can modulate the tumor immune microenvironment, including the function of macrophages and T-cells, points towards its interaction with immune signaling pathways that are an active area of investigation. mdpi.comresearchgate.net
Future research in this area will likely involve advanced systems biology approaches. High-throughput screening techniques, combined with sophisticated "multi-omics" analyses (genomics, transcriptomics, proteomics, metabolomics), can provide a comprehensive and unbiased view of the cellular response to perhexiline. This will enable the identification of novel protein interactions, signaling nodes, and metabolic shifts that are perturbed by the drug.
Computational modeling will also play a crucial role in integrating these complex datasets and predicting previously unknown connections within cellular signaling networks. nih.gov By building predictive models of perhexiline's action, researchers can generate new hypotheses that can then be tested experimentally.
The investigation into perhexiline's influence on undiscovered cellular signaling networks holds the potential to:
Uncover novel mechanisms of action for its existing therapeutic applications.
Identify new therapeutic indications for perhexiline or its analogues.
Provide a deeper understanding of fundamental cellular processes.
Reveal new drug targets for a variety of diseases.
This frontier of perhexiline research is essential for fully realizing the therapeutic potential of this "old" drug and for paving the way for the development of next-generation therapies.
Advanced Preclinical Combination Strategies with Emerging Therapeutic Modalities (e.g., Immunotherapies)
A significant and promising area of future research for perhexiline is its use in combination with emerging therapeutic modalities, particularly immunotherapies. mdpi.com The ability of perhexiline to modulate the tumor microenvironment and enhance the efficacy of conventional chemotherapies suggests its potential as a synergistic partner for next-generation cancer treatments. nih.govmdpi.com
There is growing evidence that perhexiline can influence tumor-infiltrating immune cells. mdpi.com Studies have shown that perhexiline can affect macrophages, which are critical players in the tumor immune landscape. mdpi.com Specifically, perhexiline has been shown to promote the polarization of macrophages towards an anti-tumor M1 phenotype and can even repolarize pro-tumor M2 macrophages to the M1 state, likely through the inhibition of fatty acid oxidation. researchgate.net In an immunocompetent mouse model of obesity-associated breast cancer, perhexiline treatment led to significant tumor inhibition, which was associated with the infiltration of interferon-gamma and granzyme B-producing CD8+ T cells. researchgate.net
These findings provide a strong rationale for investigating the combination of perhexiline with immune checkpoint inhibitors. mdpi.com By modulating the metabolic state of the tumor and its surrounding immune cells, perhexiline could potentially overcome resistance to immunotherapies and enhance their anti-tumor activity.
Beyond immunotherapy, perhexiline has been successfully combined with other anti-cancer drugs in preclinical studies. It has been shown to improve the efficacy of platinum-based chemotherapeutics like oxaliplatin and cisplatin (B142131) in models of colon, gastric, neuroblastoma, and epithelial ovarian cancer. mdpi.comresearchgate.net In pancreatic cancer, perhexiline has been shown to act synergistically with gemcitabine (B846), leading to complete tumor regression in a xenograft model. nih.govresearchgate.net This synergistic effect was attributed to the induction of energetic and oxidative stress, leading to apoptosis. nih.gov
The table below summarizes some of the key preclinical combination strategies involving perhexiline:
| Combination Partner | Cancer Type | Observed Effect | Proposed Mechanism |
| Immunotherapies (e.g., Immune Checkpoint Inhibitors) | Various | Potential for synergistic anti-tumor effects. mdpi.com | Modulation of tumor immune microenvironment, including macrophage polarization and T-cell infiltration. mdpi.comresearchgate.net |
| Oxaliplatin | Gastrointestinal Cancer | Greatly inhibited tumor growth in cell lines and PDXs. mdpi.com | Overcoming oxaliplatin resistance. mdpi.com |
| Cisplatin | Epithelial Ovarian Cancer, Neuroblastoma | Markedly reduced tumor growth. mdpi.comresearchgate.net | Sensitization to chemotherapy. researchgate.netmdpi.com |
| Gemcitabine | Pancreatic Cancer | Induced complete tumor regression in a xenograft model. nih.govresearchgate.net | Induction of energetic and oxidative stress, leading to apoptosis. nih.gov |
| Lapatinib (B449) (HER2 inhibitor) | Breast Cancer | Synergistically inhibited proliferation. mdpi.com | Prolonged inhibition of HER3 signaling. mdpi.com |
| PHGDH inhibitor (NCT-503) | Osteosarcoma | Significant synergistic cell death. nih.govresearchgate.net | Dual metabolism-based targeting. nih.govresearchgate.net |
Future research should focus on optimizing these combination strategies in advanced preclinical models, such as humanized mice and patient-derived organoids, to pave the way for clinical trials. The ability of perhexiline to act on multiple fronts—directly on cancer cell metabolism and on the surrounding tumor microenvironment—makes it a highly attractive candidate for combination therapies aimed at overcoming drug resistance and improving patient outcomes.
Q & A
Q. What are the primary molecular targets of (R)-Perhexiline, and how do they influence experimental design in cardiovascular research?
(R)-Perhexiline primarily inhibits carnitine palmitoyltransferase-1 (CPT1), a mitochondrial enzyme critical for fatty acid oxidation, and suppresses mTORC1 signaling, which regulates protein synthesis . Experimental designs should incorporate assays measuring CPT1 activity (e.g., competitive inhibition studies using rat cardiac/hepatic mitochondria with IC50 values of 77 μM and 148 μM, respectively) . For mTORC1, autophagy induction (e.g., 7-fold increase at 10 μM in MCF-7 cells) requires Western blotting for phosphorylated S6 kinases or 4E-BP1 .
Q. What pharmacokinetic properties of (R)-Perhexiline are critical for designing clinical studies?
Key properties include high oral absorption (>80%), extensive tissue distribution (due to protein binding >90%), and metabolism into monohydroxyperhexiline . Plasma concentration monitoring (therapeutic range: 150–600 μg/L) is essential to avoid neurotoxicity and hepatotoxicity . Dose adjustments based on CYP2D6 polymorphism data (e.g., Cooper et al., 1984) are critical for personalized dosing .
Q. How should preclinical studies optimize animal models to evaluate (R)-Perhexiline’s anti-ischemic effects?
Use double-blind protocols with controlled cohorts (e.g., 21 mice divided into vehicle, cisplatin, perhexiline, and combination groups) . Measure outcomes like left ventricular ejection fraction (LVEF) via echocardiography or phosphocreatine recovery via <sup>31</sup>P magnetic resonance spectroscopy, as demonstrated in heart failure trials .
Advanced Research Questions
Q. How can researchers reconcile tissue-specific variations in CPT1 inhibition efficacy observed with (R)-Perhexiline?
Cardiac mitochondria show greater sensitivity to (R)-Perhexiline (IC50 = 77 μM) compared to hepatic mitochondria (IC50 = 148 μM) due to isoform-specific CPT1 expression . Methodological approaches include isoform-selective activity assays (e.g., CPT1A vs. CPT1B) and transcriptomic profiling of target tissues .
Q. What methodological considerations are essential when investigating (R)-Perhexiline’s role in cancer stem cell (CSC) metabolism?
Use organoid models to assess cholesterol synthesis inhibition, as shown in pancreatic cancer studies . Validate results with lipidomics (e.g., LC-MS for cholesterol precursors) and CRISPR screening to identify metabolic vulnerabilities. Note that (R)-Perhexiline’s neurotoxicity limits direct repurposing, necessitating structural analogs for safer CSC targeting .
Q. How should contradictions in clinical trial data on (R)-Perhexiline’s efficacy in refractory angina be analyzed?
Early trials reported efficacy at 100–200 mg/day, but later studies emphasized plasma-level monitoring due to toxicity . Apply meta-analytical frameworks to compare crossover vs. parallel-arm designs and adjust for confounding variables (e.g., CYP2D6 metabolizer status) . Reconcile discrepancies using pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Q. What experimental strategies can elucidate (R)-Perhexiline’s dual role in autophagy induction and mTORC1 suppression?
Combine transcriptomic profiling (RNA-seq) with autophagy flux assays (e.g., LC3-II turnover in presence of lysosomal inhibitors). Validate mTORC1 inhibition via rapamycin-resistant phosphorylation sites on S6K1 .
Methodological Guidelines
- Data Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in historical trials . For preclinical data, apply Bland-Altman analysis to compare tissue-specific CPT1 inhibition .
- Safety Monitoring : Include liver function tests (ALT/AST) and nerve conduction studies in protocols, referencing toxicity thresholds from NZ/Australian registries .
- Reproducibility : Follow NIH guidelines for preclinical reporting (e.g., animal cohort sizes, randomization) . For cell studies, detail MTT assay conditions (e.g., 48-hour exposure at 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
